O-Desmethyl VU0467485
Descripción
Propiedades
Número CAS |
1451994-72-1 |
|---|---|
Fórmula molecular |
C16H15FN4O2S |
Peso molecular |
346.38 |
Nombre IUPAC |
5-Amino-N-(3-fluoro-4-hydroxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-7-8(2)20-21-16-12(7)13(18)14(24-16)15(23)19-6-9-3-4-11(22)10(17)5-9/h3-5,22H,6,18H2,1-2H3,(H,19,23) |
Clave InChI |
GOWAKXRORUSYKE-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(O)C(F)=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
O-Desmethyl VU0467485; O Desmethyl VU0467485; O-Desmethyl VU-0467485 |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Discovery and Development of the VU0467485 Series
Target: Muscarinic Acetylcholine Receptor 4 (M4) Positive Allosteric Modulator (PAM) Primary Indication: Schizophrenia (Antipsychotic) Development Origin: Vanderbilt Center for Neuroscience Drug Discovery (VCNDD) / AstraZeneca
Executive Summary
The discovery of VU0467485 (AZ13713945) represents a pivotal milestone in the development of muscarinic acetylcholine receptor 4 (M4 ) positive allosteric modulators (PAMs ) for the treatment of schizophrenia. Historically, the clinical efficacy of the non-selective muscarinic agonist xanomeline validated the cholinergic hypothesis of antipsychotic efficacy but was limited by cholinergic adverse events (SLUDGE syndrome) mediated by peripheral M2/M3 activation.
The VU0467485 series was engineered to solve a critical translational bottleneck in GPCR allostery: interspecies potency disconnects . While previous candidates (e.g., VU0467154) showed promise in rodents, they lacked potency at the human M4 receptor, rendering them useless for clinical translation.[1] VU0467485 was the first highly selective, orally bioavailable M4 PAM to demonstrate equipotent activity at human and rat receptors while maintaining a robust drug metabolism and pharmacokinetics (DMPK) profile.
This guide details the mechanistic rationale, medicinal chemistry optimization, and pharmacological validation of the VU0467485 series.
Mechanistic Rationale & Target Validation
The M4 Receptor in Schizophrenia
Current standard-of-care antipsychotics primarily target the Dopamine D2 receptor (antagonism). However, this mechanism is associated with extrapyramidal side effects (EPS) and metabolic dysfunction. The M4 receptor offers a non-dopaminergic approach to modulating striatal output.
Mechanism of Action:
M4 is a G
-
Pathophysiology: In schizophrenia, excessive D1 signaling leads to overactivation of the direct pathway.
-
Therapeutic Intervention: M4 activation inhibits Adenylyl Cyclase (AC), reducing cAMP levels and counteracting D1-driven excitation. This "dampens" the direct pathway drive without directly blocking dopamine receptors.
Diagram: M4-D1 Signaling Integration
The following diagram illustrates the intracellular convergence of D1 and M4 signaling within striatal MSNs.
Caption: M4 activation by VU0467485 potentiates the Gi-mediated inhibition of Adenylyl Cyclase, counteracting D1-driven cAMP accumulation and normalizing striatal output.
Discovery Campaign: The VU0467154 to VU0467485 Evolution
The discovery of VU0467485 was driven by a specific Structure-Activity Relationship (SAR) campaign aimed at fixing the "Species Gap."
The Challenge: Species Divergence
Allosteric sites are less conserved evolutionarily than orthosteric sites. Early hits in the thieno[2,3-b]pyridine series were potent in rats (rM4) but weak in humans (hM4).[2]
-
Issue: >35-fold loss of potency at hM4 vs rM4.
-
Consequence: Inability to predict human clinical dose based on rodent efficacy models.
The Solution: Core Hopping & Optimization
The medicinal chemistry team executed a "core hop" to a thieno[2,3-c]pyridazine scaffold. This modification, combined with specific amine side chains, yielded VU0467485.
SAR Logic Flow
-
Screening: HTS identified thieno-pyridine scaffolds.
-
Lead Gen: VU0467154 identified (High rat potency, low human potency).[2]
-
Optimization: Transition to 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamides .
-
Selection: VU0467485 selected for equipotent activity (hM4 EC50 = 79 nM; rM4 EC50 = 27 nM) and high selectivity against M1-M5.
Diagram: Discovery Logic Tree
Caption: Evolution from HTS hits to the clinical candidate VU0467485, highlighting the critical scaffold morphing step to resolve interspecies potency discrepancies.
Pharmacological & Chemical Profile
Chemical Synthesis
The synthesis of VU0467485 is a streamlined, scalable 2-step process.
Step 1: Core Formation (Gewald-type condensation)
-
Reactants: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile + Methyl thioglycolate.[1]
-
Conditions: Basic conditions (NaOCH3 or similar), heat.
-
Product: Intermediate thieno[2,3-c]pyridazine ester.[1]
Step 2: Amide Coupling
-
Reactants: Intermediate ester + Corresponding amine.
-
Reagent: HATU (peptide coupling agent) or AlMe3 mediated aminolysis.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Chemical Name | VU0467485 (AZ13713945) | |
| Target | M4 mAChR (PAM) | Positive Allosteric Modulator |
| Potency (rM4) | EC50 = 26.6 nM | Rat receptor |
| Potency (hM4) | EC50 = 78.8 nM | Human receptor (Key differentiator) |
| Selectivity | > 30 µM | vs. M1, M2, M3, M5 |
| Fold Shift | ~45-fold | Leftward shift of ACh curve |
| Bioavailability | Oral (p.o.)[1][2][4][5][7][9] | Suitable for oral dosing |
| CNS Penetration | Moderate to High | Crosses BBB effectively |
| Solubility | Low aqueous solubility | Requires specific formulation (e.g., Tween/MC) |
Experimental Protocols
Protocol A: Calcium Mobilization Assay (In Vitro Potency)
Purpose: To determine the EC50 and fold-shift of the PAM at human and rat M4 receptors.
Reagents:
-
CHO cells stably expressing hM4 or rM4 and G
(chimeric G-protein to force Calcium coupling). -
FLIPR Calcium 4 Assay Kit (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.
Workflow:
-
Plating: Plate CHO-hM4-Gqi5 cells (20k/well) in 384-well black-walled plates. Incubate overnight.
-
Dye Loading: Remove media, add 20 µL Calcium 4 dye. Incubate 45 min at 37°C.
-
Compound Addition (PAM Mode):
-
Prepare serial dilutions of VU0467485 in Assay Buffer (10-point curve).
-
Add compounds to cells using an automated liquid handler.
-
Incubate for 10 minutes (Check for agonist activity; VU0467485 should show none alone).
-
-
Agonist Challenge:
-
Add Acetylcholine (ACh) at an EC20 concentration (concentration producing 20% max response).[1]
-
Note: Using EC20 is critical to detect PAM activity. High ACh concentrations will mask the allosteric effect.
-
-
Measurement: Measure fluorescence on FLIPR (excitation 470-495 nm, emission 515-575 nm).
-
Analysis: Calculate EC50 based on the potentiation of the ACh EC20 response.
Protocol B: Amphetamine-Induced Hyperlocomotion (In Vivo Efficacy)
Purpose: To assess antipsychotic-like activity in rodents.[5]
Subjects: Male Sprague-Dawley rats.
Workflow:
-
Acclimation: Place rats in open-field chambers for 60 min to habituate.
-
Pre-treatment: Administer VU0467485 (e.g., 1, 3, 10, 30 mg/kg, p.o.) or Vehicle.
-
Vehicle Formulation: 10% Tween 80 / 90% (0.5% Methylcellulose).
-
-
Induction: 30-60 minutes post-dose, administer Amphetamine (1.0 mg/kg, s.c.).
-
Recording: Record locomotor activity (distance traveled) for 60-120 minutes.
-
Data Analysis: Compare Total Distance Traveled between Vehicle+Amphetamine and VU0467485+Amphetamine groups using ANOVA.
-
Success Criteria: Significant, dose-dependent reduction in hyperlocomotion without sedation (sedation checked via Rotarod).
-
References
-
Wood, M. R., et al. (2016).[5] "Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia."[1][3][4][5] ACS Medicinal Chemistry Letters, 8(2), 233–238.[5] Link
-
Bubser, M., et al. (2014). "Selective activation of M4 muscarinic acetylcholine receptors reverses MK-801-induced behavioral impairments and adaptations in striatal neuropeptide gene expression." Neuropharmacology, 85, 469-480. Link
-
Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery, 8(1), 41-54. Link
-
Engers, D. W., et al. (2019).[4] "SAR inspired by aldehyde oxidase (AO) metabolism: Discovery of novel, CNS penetrant tricyclic M4 PAMs." Bioorganic & Medicinal Chemistry Letters, 29(16), 2224-2228.[4] Link
Sources
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Deep Dive: In Vitro Characterization of O-Desmethyl VU0467485
In-depth technical guide on the in vitro characterization of O-Desmethyl VU0467485.
Executive Summary
O-Desmethyl VU0467485 is the primary desmethyl analog of VU0467485 (AZ13713945), a highly potent and selective Positive Allosteric Modulator (PAM) of the Muscarinic Acetylcholine Receptor Subtype 4 (M4).
In the context of drug development, this compound occupies a dual role:
-
Metabolite: It represents a potential Phase I oxidative metabolite formed via CYP-mediated O-demethylation. Characterizing its pharmacological activity is critical for assessing the "active metabolite" contribution to in vivo efficacy and safety (MIST guidelines).
-
Radiochemistry Precursor: It serves as the phenolic precursor for the synthesis of the Positron Emission Tomography (PET) radioligand [¹¹C]VU0467485 , utilized for receptor occupancy (RO) studies in preclinical and clinical settings.
This guide details the technical framework for the in vitro characterization of O-Desmethyl VU0467485, focusing on validating its pharmacological potency relative to the parent, determining its metabolic fate, and establishing its physicochemical properties.
Physicochemical & Structural Identity
Understanding the structural shift from the parent (ether) to the metabolite (phenol) is prerequisite to experimental design.
-
Parent (VU0467485): Lipophilic, crosses BBB, lacks hydrogen bond donors (HBD) on the core scaffold relevant to the modification.
-
Target (O-Desmethyl VU0467485):
-
Chemical Change: Exposure of a hydroxyl (-OH) group.
-
pKa Shift: The phenolic -OH introduces a pKa typically in the range of 9–10. At physiological pH (7.4), a fraction may exist as the phenolate ion, potentially altering membrane permeability and binding pocket interaction.
-
Solubility: Generally higher aqueous solubility than the parent due to H-bonding capability.
-
Data Summary Table: Predicted Properties
| Property | VU0467485 (Parent) | O-Desmethyl VU0467485 | Implication |
| Molecular Weight | ~360.4 Da | ~346.4 Da | Mass shift of -14 Da (Loss of CH₂). |
| LogP (Predicted) | ~3.5 | ~2.8 | Reduced lipophilicity; potential impact on BBB penetration. |
| H-Bond Donors | 1 | 2 (New Phenolic -OH) | Increased polar surface area (PSA). |
| Key Function | M4 PAM (EC₅₀ ~79 nM) | Metabolite / Precursor | Must assess for retained PAM activity. |
Pharmacological Characterization (In Vitro)
The core objective is to determine if O-Desmethyl VU0467485 retains the allosteric potency of the parent. M4 PAMs work by binding to a topographically distinct site (vestibule) and increasing the affinity or efficacy of Acetylcholine (ACh).
Functional Assay: Calcium Mobilization (Gqi5 Coupling)
Since M4 is Gαi/o-coupled (inhibitory), standard Ca²⁺ assays are ineffective. We utilize a Chimeric G-protein (Gqi5 or Gqi9) system to redirect Gi signaling to the Gq pathway, resulting in measurable intracellular Ca²⁺ release.
Protocol: Kinetic Calcium Mobilization
-
Cell Line: CHO-K1 cells stably expressing human M4 (hM4) and Gαqi5.
-
Seeding: Plate cells (50,000/well) in 96-well black-walled, clear-bottom plates. Incubate overnight.
-
Dye Loading: Aspirate media; load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid). Incubate 45 min at 37°C.
-
Compound Preparation:
-
Addition A (PAM Mode): Add test compound. Monitor fluorescence for 60s to detect agonist activity (usually nil for PAMs).
-
Addition B (Potentiation): Add an EC₂₀ concentration of ACh (determined previously). Monitor fluorescence for 120s.
-
Analysis: Calculate the Area Under the Curve (AUC) or Peak Fluorescence. Plot CRC to determine the inflection point (IP) and Emax relative to 1 mM ACh.
Success Criteria:
-
Active Metabolite: If O-Desmethyl VU0467485 shows an EC₅₀ < 500 nM, it is considered a potent active metabolite.
-
Inactive: EC₅₀ > 10 µM indicates loss of activity due to steric clash or loss of hydrophobic interaction at the demethylation site.
Radioligand Binding (Allosteric Shift)
To confirm the mechanism, we assess the compound's ability to modulate orthosteric ligand binding.
-
Tracer: [³H]-N-Methylscopolamine ([³H]NMS) - Antagonist.
-
Method: Perform a dissociation kinetic assay.
-
Equilibrate membranes with [³H]NMS.
-
Add infinite unlabeled atropine +/- O-Desmethyl VU0467485.
-
Result: A true PAM will slow the dissociation rate (k_off) of the orthosteric ligand.
-
ADME & Metabolic Stability Profiling
If O-Desmethyl VU0467485 is formed in vivo, its own clearance determines its exposure.
Metabolic Stability (Microsomal)
The phenol group is a "soft spot" for Phase II conjugation.
-
System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH + UDPGA (cofactor for UGTs).
-
Rationale: Standard microsome assays often omit UDPGA. For this compound, omitting UDPGA will yield false stability data because the primary clearance route is likely Glucuronidation (UGT) of the exposed hydroxyl.
-
Protocol:
-
Incubate 1 µM O-Desmethyl VU0467485 with microsomes (0.5 mg/mL).
-
Add cofactors: NADPH (for oxidative) and UDPGA (for glucuronidation).
-
Sample at 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analyze via LC-MS/MS (MRM mode).
-
Permeability (Caco-2)
Assess if the metabolite can exit the brain or be absorbed (if formed in gut).
-
Expectation: The desmethyl analog (lower LogP, HBD+1) will likely have lower passive permeability (Papp) than the parent and may be a substrate for Efflux Transporters (P-gp/BCRP).
Visualization of Signaling & Workflow
Diagram 1: M4 PAM Signaling Mechanism
This diagram illustrates how the PAM (and potentially its active metabolite) interacts with the M4 receptor to potentiate signaling via the chimeric Gqi5 pathway used in characterization.
Caption: Mechanism of Action in Chimeric Gqi5 Assays. The PAM potentiates ACh-induced G-protein activation, leading to measurable Calcium release.
Diagram 2: Characterization Workflow
A step-by-step logic flow for validating the metabolite.
Caption: Integrated workflow for the pharmacological and physiochemical profiling of the O-Desmethyl metabolite.
References
-
Wood, M. R., et al. (2016).[3][4] Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia.[3][4][6][7][8] ACS Medicinal Chemistry Letters.[3][4][6][8] [3][8][9]
-
Bubser, M., et al. (2014).[8] In Vitro and In Vivo Characterization of VU0467154, a Novel M4 Positive Allosteric Modulator. ACS Chemical Neuroscience.
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. (Context on GPCR Allostery Protocols).
-
FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST).
Disclaimer: This guide assumes the handling of chemical substances in a controlled laboratory environment. VU0467485 and its analogs are potent neuroactive compounds; appropriate safety protocols (PPE, fume hoods) must be observed.
Sources
- 1. targetmol.com [targetmol.com]
- 2. o desmethyl vu-0467485 — TargetMol Chemicals [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. O-Desmethyl VU0467485 - Immunomart [immunomart.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 9. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: O-Desmethyl VU0467485 in Preclinical Schizophrenia Research
Executive Summary
O-Desmethyl VU0467485 (Structure: N-(3-fluoro-4-hydroxyphenyl)-...) represents a critical molecular tool in the development of Muscarinic Acetylcholine Receptor 4 (M4) Positive Allosteric Modulators (PAMs). While the parent compound, VU0467485, is a leading preclinical candidate for treating the positive symptoms of schizophrenia, the O-desmethyl variant serves two distinct and vital roles in the drug discovery pipeline:
-
As a PET Radiotracer Precursor: It is the phenolic scaffold required for synthesizing Carbon-11 labeled [¹¹C]VU0467485, enabling in vivo receptor occupancy (RO) studies.
-
As an Active Metabolite: It represents the primary product of CYP450-mediated oxidative dealkylation, retaining high potency and selectivity for M4, which necessitates thorough safety and activity profiling.
This guide details the technical workflows for utilizing this compound to validate target engagement and assess metabolic impact in rodent and non-human primate models.
Part 1: Molecular Pharmacology & Mechanism
The M4 PAM Mechanism
Schizophrenia therapeutics have historically relied on direct dopamine D2 receptor blockade, leading to extrapyramidal side effects. VU0467485 and its derivatives function as PAMs of the M4 receptor (G
-
Mechanism: M4 activation inhibits adenylyl cyclase, reducing cAMP levels. In the striatum, this creates a "cholinergic brake" on dopamine release, normalizing the hyperdopaminergic state associated with psychosis without direct D2 blockade.
O-Desmethyl VU0467485: Structural Significance
The transition from VU0467485 to its O-desmethyl analog involves the conversion of the para-methoxy group on the N-phenyl ring to a phenol (hydroxyl group).
-
Parent (VU0467485): Lipophilic, high Brain-to-Plasma (
) ratio. -
Metabolite (O-Desmethyl): Increased polarity (Polar Surface Area
), reduced BBB permeability, but retained orthosteric cooperativity.
Diagram 1: M4 PAM Signaling & Modulation
Caption: M4 PAMs potentiate ACh signaling, driving Gi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in striatal dopamine release.[1]
Part 2: O-Desmethyl VU0467485 as a PET Precursor[2]
The most immediate high-value application of O-Desmethyl VU0467485 is its use as a precursor for Positron Emission Tomography (PET) imaging. Establishing the relationship between plasma concentration and receptor occupancy (RO) is a "Go/No-Go" criterion in modern neuropsychiatry drug development.
Radiosynthesis Protocol ([¹¹C]Methylation)
To visualize the distribution of VU0467485 in the brain, the methoxy group is isotopically labeled. This requires the O-desmethyl phenol as the starting material.
Reagents Required:
-
Precursor: O-Desmethyl VU0467485 (1.0 mg)
-
Radionuclide: [¹¹C]Methyl Iodide ([¹¹C]CH
I) or [¹¹C]Methyl Triflate -
Solvent: DMF or DMSO
-
Base: NaOH or TBAH (Tetrabutylammonium hydroxide)
Workflow:
-
Trapping: [¹¹C]CH
I is trapped in the reaction vessel containing the precursor and base. -
Alkylation: The mixture is heated (approx. 80°C for 2-5 mins) to methylate the phenolic oxygen.
-
Reaction:
-
-
Purification: HPLC purification (Reverse phase, Ethanol/Water gradient) to isolate [¹¹C]VU0467485.
-
Formulation: Solvent exchange into sterile saline (max 10% ethanol) for IV injection.
Diagram 2: Radiosynthesis Logic
Caption: Conversion of the O-Desmethyl precursor into the active PET radiotracer via carbon-11 methylation.
Application: Receptor Occupancy (RO) Studies
Using the radiotracer synthesized from the O-desmethyl precursor, researchers can determine the
-
Method: Rats/Primates are pre-treated with varying doses of "cold" VU0467485.
-
Injection: [¹¹C]VU0467485 is injected.
-
Analysis: Binding Potential (
) is calculated. A reduction in in the striatum indicates target engagement by the drug.
Part 3: O-Desmethyl VU0467485 as an Active Metabolite
In metabolic stability assays (microsomal incubations), VU0467485 undergoes oxidative dealkylation. It is critical to confirm that this metabolite does not introduce off-target toxicity or unexpected pharmacology.
Comparative Potency Data
Research indicates that while the polarity changes, the core pharmacophore remains intact. The metabolite retains M4 PAM activity but gains selectivity against the M2 receptor compared to previous generations.[2]
| Parameter | Parent (VU0467485) | Metabolite (O-Desmethyl) | Significance |
| hM4 EC | ~79 nM | ~59 nM | Metabolite is equipotent or slightly more potent. |
| hM2 Activity | Inactive | Inactive | High selectivity retained (prevents bradycardia). |
| LogD | High (Lipophilic) | Low (Polar) | Metabolite has poor BBB penetration. |
| Clearance | Moderate | High | Metabolite is rapidly conjugated (Glucuronidation). |
Experimental Protocol: Calcium Mobilization Assay
To verify the activity of the O-desmethyl metabolite, use a functional cell-based assay.
Materials:
-
CHO cells stably expressing human M4 (hM4) and G
chimeric protein (forces G coupling for calcium readout). -
FLIPR Calcium 6 Assay Kit.
Step-by-Step Protocol:
-
Plating: Seed hM4-G
-CHO cells (20k/well) in 384-well black-walled plates. Incubate overnight. -
Dye Loading: Aspirate media; add Calcium 6 dye loading buffer. Incubate 1 hr at 37°C.
-
Compound Addition (PAM Mode):
-
Prepare serial dilutions of O-Desmethyl VU0467485 in assay buffer.
-
Add compound to cells. Incubate for 10 minutes (to allow allosteric binding).
-
Note: The compound alone should show no signal (verifies it is not an agonist).
-
-
Agonist Challenge:
-
Add ACh at an
concentration (a concentration that elicits 20% of max response).[2]
-
-
Readout: Measure fluorescence intensity (calcium flux) using a kinetic plate reader (e.g., Hamamatsu FDSS or FLIPR Tetra).
-
Analysis: Plot Max-Min fluorescence vs. Log[Concentration]. Calculate
and Fold-Shift.
Part 4: Translational Implications & Safety
The "Active Metabolite" Trap
The fact that O-Desmethyl VU0467485 is potent (EC
Key Insight: The lack of brain penetration of the O-desmethyl metabolite (due to polarity) is actually a benefit. It ensures that the CNS effects are driven solely by the parent compound, simplifying the PK/PD modeling.
Species Differences
-
Rats: High rates of O-dealkylation.
-
Humans: Variable CYP activity.
-
Recommendation: When calculating human dose projections, account for the fact that the metabolite adds to the peripheral load but likely contributes zero to the central therapeutic effect.
References
-
Discovery of VU0467485/AZ13713945: Wood, M. R., Noetzel, M. J., Melancon, B. J., et al. (2016).[4][5] Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia.[1][2][4][5][6] ACS Medicinal Chemistry Letters, 8(2), 233–238.[4][6] [Link]
-
M4 PAM Mechanism & Dopamine: Foster, D. J., Wilson, J. M., Remke, D. H., et al. (2016).[7] Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release.[7] Neuron, 91(6), 1244–1252. [Link]
- General Radiosynthesis of [11C]Methyl Tracers: Paderes, M. C., et al. (2021). Recent Advances in [11C]Methylation Chemistry. Journal of Labelled Compounds and Radiopharmaceuticals. (General Reference for Protocol 2.1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. | Patel Lab [vumc.org]
Physicochemical properties of O-Desmethyl VU0467485
An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyl VU0467485
This guide provides a comprehensive technical overview of the essential physicochemical properties of O-Desmethyl VU0467485, a key metabolite of the potent and selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), VU0467485. As the development of novel therapeutics targeting neurological and psychiatric disorders progresses, a thorough understanding of the physicochemical characteristics of lead compounds and their metabolites is paramount for success.[1][2][3] These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[4]
O-Desmethyl VU0467485 is not only a metabolite but has also been utilized as a precursor for positron emission tomography (PET) ligands, highlighting its significance in both metabolic and imaging studies.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the characterization of this and similar novel chemical entities.
Molecular Profile
Chemical Structure:
While the exact position of the O-demethylation on the parent compound VU0467485 is not explicitly detailed in the provided search results, the naming convention implies the removal of a methyl group from an oxygen atom, likely on a methoxy substituent of an aromatic ring. For the purposes of this guide, we will represent the core structure and indicate the point of O-demethylation.
Parent Compound (VU0467485) Information:
VU0467485 is a well-characterized M4 PAM with demonstrated efficacy in preclinical models of schizophrenia.[8][9][10] However, its development was hampered by low aqueous solubility, a critical factor that likely influences the physicochemical profile of its metabolites.[8][11]
Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability and its suitability for in vitro and in vivo studies.[1] Poor solubility can lead to challenges in formulation, unreliable assay results, and may limit the achievable systemic exposure.[12] The parent compound, VU0467485, exhibits low aqueous solubility (2.4 μM at pH 7.4), suggesting that O-Desmethyl VU0467485 may also present solubility challenges.[8]
Table 1: Summary of Aqueous Solubility Data for O-Desmethyl VU0467485
| Parameter | Method | Expected Value | Significance |
| Thermodynamic Solubility | Shake-Flask | Low (Predicted based on parent) | Impacts oral absorption and formulation |
| Kinetic Solubility | Turbidimetric | Potentially higher than thermodynamic | Relevant for early-stage screening |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.[12][13]
Methodology:
-
Preparation: Add an excess amount of solid O-Desmethyl VU0467485 to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a controlled temperature followed by careful collection of the supernatant, or by filtration through a low-binding filter.[14]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[12][13]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated.
-
Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
-
Controlled Temperature: Solubility is temperature-dependent.
-
Careful Phase Separation: Prevents contamination of the saturated solution with undissolved particles, which would lead to an overestimation of solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting its ability to cross biological membranes, including the blood-brain barrier.[1] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[15]
Table 2: Summary of Lipophilicity Data for O-Desmethyl VU0467485
| Parameter | Method | Expected Range | Significance |
| logP | Shake-Flask | 2-4 (Predicted) | Predicts membrane permeability |
| logD at pH 7.4 | Shake-Flask | pH-dependent | Reflects lipophilicity at physiological pH |
Experimental Protocol: logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for logP determination.[16][17]
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of O-Desmethyl VU0467485 in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase.
-
Equilibration: Vigorously shake the mixture in a sealed container for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases (n-octanol and aqueous buffer) to separate completely. This can be aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[15]
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: Prevents volume changes during the experiment that would affect concentration measurements.
-
Vigorous Shaking: Ensures efficient partitioning and reaching equilibrium.
-
Complete Phase Separation: Crucial for accurate concentration determination in each phase.[16]
Workflow for logP Determination
Caption: Workflow for Shake-Flask logP Determination.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[4] For a drug candidate, pKa values are critical as they determine the charge state of the molecule at different physiological pH values, which in turn influences its solubility, permeability, and interaction with its biological target.[18]
Table 3: Summary of pKa Data for O-Desmethyl VU0467485
| Parameter | Method | Expected Value(s) | Significance |
| Acidic/Basic pKa | Potentiometric Titration | To be determined | Governs ionization state at physiological pH |
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[18][19][20][21]
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of O-Desmethyl VU0467485 in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically around 1 mM).[19]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[19]
-
Titration: Gradually add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments.[18][19]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[19][20]
Causality Behind Experimental Choices:
-
Known Concentration: Essential for accurate determination of equivalence points.
-
Nitrogen Purge: Prevents dissolved CO2 from interfering with the titration of basic compounds.
-
Stepwise Titrant Addition: Allows for precise measurement of the pH change and accurate identification of the inflection point.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for Potentiometric pKa Determination.
Chemical Stability
Assessing the chemical stability of a drug candidate is crucial for establishing its shelf-life, identifying potential degradation products, and ensuring the safety and quality of the final drug product.[22][23][24] Stability studies are typically conducted under various environmental conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[22][25]
Table 4: Summary of Chemical Stability Assessment for O-Desmethyl VU0467485
| Condition | Duration | Purpose |
| Accelerated (e.g., 40°C/75% RH) | 6 months | To predict long-term stability and identify degradation pathways[22][25] |
| Long-term (e.g., 25°C/60% RH) | 12+ months | To determine the re-test period or shelf-life[22][23] |
| pH Stress (e.g., pH 2, 7, 9) | Variable | To assess stability in different pH environments |
| Photostability | Variable | To evaluate sensitivity to light |
Experimental Protocol: General Chemical Stability Study
Methodology:
-
Protocol Design: Develop a detailed stability protocol specifying the batches to be tested, storage conditions, testing frequency, and analytical methods.[22][26]
-
Sample Storage: Store aliquots of O-Desmethyl VU0467485 in appropriate containers under the defined long-term, accelerated, and stress conditions.[22]
-
Time-Point Analysis: At each scheduled time point, withdraw samples and analyze them for purity, potency, and the presence of degradation products using a stability-indicating analytical method (typically HPLC).
-
Data Evaluation: Compare the results to the initial time-point data to assess the rate of degradation and identify any trends.
Causality Behind Experimental Choices:
-
Stability-Indicating Method: An analytical method that can separate the intact compound from its degradation products is essential for accurate stability assessment.
-
Multiple Storage Conditions: Exaggerated conditions are used to accelerate degradation and predict long-term stability, while long-term conditions reflect real-world storage.[25]
-
Defined Time Points: A structured testing schedule allows for the establishment of a stability profile over time.[24]
Workflow for a Chemical Stability Study
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 5. O-desmethyl Vu0467485 Datasheet DC Chemicals [dcchemicals.com]
- 6. o desmethyl vu-0467485 — TargetMol Chemicals [targetmol.com]
- 7. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility Assay | Bienta [bienta.net]
- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. omoriuk.co.uk [omoriuk.co.uk]
- 24. japsonline.com [japsonline.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. qualityhub.com [qualityhub.com]
Methodological & Application
Application Notes and Protocols for [¹¹C]-O-Desmethyl VU0467485 in PET Imaging of M₄ Receptors
Introduction: The Pursuit of a Selective M₄ Receptor PET Tracer
The M₄ muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key target in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Its high expression in the striatum and cortex makes it a promising biomarker for disease progression and treatment response. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor density and occupancy. The development of a selective and specific PET radiotracer for the M₄ receptor is therefore of paramount importance to accelerate drug discovery in this area.
VU0467485 has been identified as a potent and selective positive allosteric modulator (PAM) of the M₄ receptor.[1] Its O-desmethyl precursor, when radiolabeled with carbon-11 ([¹¹C]-O-Desmethyl VU0467485), presents a potential candidate for PET imaging. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of [¹¹C]-O-Desmethyl VU0467485 for the in vitro and in vivo characterization of M₄ receptors.
A critical consideration with this tracer, as highlighted in preliminary studies, is its limited brain permeability.[1] This guide will address this challenge and provide protocols that can be adapted to assess its suitability for central nervous system (CNS) imaging and explore its potential for peripheral M₄ receptor imaging.
I. Radiosynthesis and Quality Control of [¹¹C]-O-Desmethyl VU0467485
The successful application of any PET radiotracer hinges on a robust and reproducible radiosynthesis protocol that yields a product of high purity and specific activity. The following protocol is based on the O-methylation of the corresponding desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Radiosynthesis Workflow
Caption: Automated radiosynthesis workflow for [¹¹C]-O-Desmethyl VU0467485.
Step-by-Step Radiosynthesis Protocol
This protocol is adapted from the synthesis of [¹¹C]VU0467485 and may require optimization.[1]
-
Production of [¹¹C]CO₂: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.
-
Synthesis of [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]CH₃I using a gas-phase synthesis module.
-
Radiolabeling Reaction:
-
Dissolve 0.5-1.0 mg of O-Desmethyl VU0467485 precursor in 300 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a sealed reaction vessel.
-
Add a suitable base (e.g., 5 µL of 1 M NaOH) to deprotonate the phenolic hydroxyl group.
-
Trap the gaseous [¹¹C]CH₃I in the reaction vessel at room temperature.
-
Heat the reaction mixture at 80-100°C for 3-5 minutes.
-
-
Purification:
-
Quench the reaction with 500 µL of HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate [¹¹C]-O-Desmethyl VU0467485 from unreacted precursor and other impurities.
-
-
Formulation:
-
Collect the radioactive peak corresponding to the product.
-
Remove the HPLC solvent under a stream of nitrogen or by solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the final product from the SPE cartridge with sterile ethanol and dilute with sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | >95% |
| Chemical Purity | Analytical HPLC (UV detection) | Peak corresponding to the non-radioactive standard should be the major peak. |
| Molar Activity | Calculated from the ratio of radioactivity to the mass of the compound | >37 GBq/µmol (>1 Ci/µmol) at the time of injection.[1] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| pH | pH meter or pH paper | 5.0 - 7.5 |
| Sterility | Standard microbiological testing | No bacterial or fungal growth |
| Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum injection volume) |
II. In Vitro Characterization
In vitro assays are crucial for determining the binding characteristics of [¹¹C]-O-Desmethyl VU0467485 to the M₄ receptor.
In Vitro Autoradiography
This technique allows for the visualization of the regional distribution of M₄ receptors in brain tissue.
Caption: Workflow for in vitro autoradiography with [¹¹C]-O-Desmethyl VU0467485.
Protocol:
-
Tissue Preparation: Prepare 10-20 µm thick cryosections of rodent brain tissue known to express M₄ receptors (e.g., striatum, cortex).[2]
-
Pre-incubation: Pre-incubate the sections in a suitable buffer (e.g., Tris-HCl) to rehydrate the tissue.
-
Incubation: Incubate the sections with a low nanomolar concentration of [¹¹C]-O-Desmethyl VU0467485 in incubation buffer for 30-60 minutes at room temperature. For determination of non-specific binding, co-incubate a set of adjacent sections with a high concentration (e.g., 10 µM) of a non-radioactive M₄ receptor ligand (e.g., VU0467485).[2]
-
Washing: Wash the sections in ice-cold buffer to remove unbound radiotracer.
-
Drying: Dry the sections under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate for a duration determined by the initial radioactivity.
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager and quantify the regional radioactivity using appropriate software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Expected Outcome: High specific binding should be observed in M₄ receptor-rich regions like the striatum and cortex, with low binding in the cerebellum (a region with low M₄ expression).[2]
In Vitro Binding Assays (Homogenate)
While specific data for [¹¹C]-O-Desmethyl VU0467485 is not available, the following general protocol can be adapted to determine its binding affinity (Kd) and receptor density (Bmax).
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human M₄ receptor or from rodent brain tissue.
-
Saturation Binding Assay:
-
Incubate a fixed amount of membrane protein with increasing concentrations of [¹¹C]-O-Desmethyl VU0467485.
-
For each concentration, run a parallel incubation with an excess of a non-radioactive M₄ ligand to determine non-specific binding.
-
Incubate for 60-90 minutes at room temperature.
-
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioactivity from the free radiotracer by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the concentration of the radioligand and fit the data using a non-linear regression model to determine the Kd and Bmax values.
III. In Vivo PET Imaging
In vivo PET imaging allows for the non-invasive assessment of M₄ receptor distribution and occupancy in living subjects. The following protocol is a general guideline for preclinical imaging in rodents.
Animal Preparation and Imaging Protocol
| Parameter | Recommendation | Rationale |
| Animal Model | Rat or Mouse | Well-established models for CNS drug research. |
| Anesthesia | Isoflurane (1.5-2.5% in O₂) | Provides stable anesthesia with minimal interference with neurotransmitter systems. |
| Catheterization | Tail vein catheter | For precise intravenous administration of the radiotracer. |
| Radiotracer Dose | 5-15 MBq (135-405 µCi) | Sufficient for obtaining good quality images in small animals.[3] |
| Injection Volume | < 200 µL | To avoid physiological disturbances. |
| Scan Duration | 60-90 minutes dynamic scan | To capture the kinetics of the radiotracer in the brain. |
| Data Acquisition | List-mode acquisition | Allows for flexible framing of the dynamic data during reconstruction. |
| Attenuation Correction | CT-based attenuation correction | For accurate quantification of the PET signal. |
Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Region of Interest (ROI) Analysis: Draw ROIs on the reconstructed images corresponding to M₄ receptor-rich regions (e.g., striatum, cortex) and a reference region with low receptor density (e.g., cerebellum).
-
Time-Activity Curves (TACs): Generate TACs for each ROI, representing the change in radioactivity concentration over time.
-
Kinetic Modeling: Apply appropriate kinetic models (e.g., simplified reference tissue model) to the TACs to estimate binding parameters such as the binding potential (BPND).
Consideration of Limited Brain Permeability: Given the reported low brain uptake of the parent compound, it is crucial to quantify the brain-to-blood ratio and the percentage of injected dose per gram (%ID/g) in the brain.[1] A low brain uptake may limit the utility of [¹¹C]-O-Desmethyl VU0467485 for quantitative CNS imaging. However, it may still be a valuable tool for peripheral M₄ receptor imaging in organs such as the heart and pancreas.
IV. Dosimetry
Estimating the radiation dose is a critical step in the development of any new PET tracer for potential human use. While a specific dosimetry study for [¹¹C]-O-Desmethyl VU0467485 has not been reported, the following methodology can be applied.
Whole-Body PET Imaging and Dosimetry Calculation
-
Animal Model: Non-human primates are often used for dosimetry studies due to their physiological similarity to humans.
-
Imaging Protocol: Perform a series of whole-body PET scans at different time points after intravenous injection of a known amount of the radiotracer.[4]
-
Organ Time-Activity Curves: Draw ROIs over major organs (e.g., brain, heart, liver, kidneys, bladder) on the whole-body images to generate time-activity curves.
-
Residence Time Calculation: Integrate the time-activity curves to calculate the residence time of the radiotracer in each source organ.
-
Dosimetry Calculation: Use software such as OLINDA/EXM to calculate the absorbed radiation dose to each organ and the effective dose for the whole body, based on the calculated residence times.[4][5]
For most ¹¹C-labeled tracers, the effective dose is in the range of 4-7 µSv/MBq.[6][7]
V. Discussion and Future Directions
[¹¹C]-O-Desmethyl VU0467485 represents a potential PET tracer for the M₄ muscarinic acetylcholine receptor. Its synthesis is feasible, and in vitro studies can be conducted to characterize its binding properties. However, the primary challenge for its application in CNS imaging is its anticipated low brain permeability, a characteristic observed with its parent compound, [¹¹C]VU0467485.[1]
Key Considerations:
-
Blood-Brain Barrier Penetration: The moderate to high CNS penetration reported for the non-radiolabeled VU0467485 in some preclinical species suggests that further structural modifications could yield a more brain-penetrant PET tracer.[8]
-
Metabolism: The metabolic profile of [¹¹C]-O-Desmethyl VU0467485 should be investigated to ensure that radiometabolites do not cross the blood-brain barrier and interfere with the imaging signal.
-
Peripheral Imaging: The tracer may hold promise for imaging M₄ receptors in peripheral tissues, where the blood-brain barrier is not a limiting factor.
Future Research:
-
Structural Modifications: medicinal chemistry efforts could focus on modifying the VU0467485 scaffold to improve brain permeability while maintaining high affinity and selectivity for the M₄ receptor.
-
Comparative Studies: Direct comparison with more successful M₄ PET tracers, such as [¹¹C]MK-6884, would provide valuable insights into the properties required for a successful M₄ receptor imaging agent.[9]
-
Peripheral Applications: Investigating the utility of [¹¹C]-O-Desmethyl VU0467485 for imaging M₄ receptors in the periphery could open new avenues for research in areas such as cardiovascular and metabolic diseases.
VI. References
-
Sun, L., et al. (2022). [¹¹C]carfentanil PET imaging for studying the peripheral opioid system in vivo: effect of photoperiod on mu-opioid receptor availability in brown adipose tissue. European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4383-4394. [Link]
-
Gulyás, B., et al. (2002). PET studies on the brain uptake and regional distribution of [11C]vinpocetine in human subjects. Acta Neurologica Scandinavica, 106(6), 335-342. [Link]
-
Sun, S., et al. (2019). Synthesis and Preliminary Evaluation of ¹¹C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. ChemMedChem, 14(3), 303-309. [Link]
-
Li, W., et al. (2022). The PET tracer [¹¹C]MK-6884 quantifies M₄ muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease. Science Translational Medicine, 14(627), eabg2785. [Link]
-
Wood, M. R., et al. (2017). Discovery of VU0467485/AZ13713945: An M₄ PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 233-238. [Link]
-
Zanotti-Fregonara, P., et al. (2011). Suggested pathway to assess radiation safety of ¹¹C-labeled PET tracers for first-in-human studies. European Journal of Nuclear Medicine and Molecular Imaging, 38(10), 1943-1945. [Link]
-
Sun, S., et al. (2019). Figure 2 from: Synthesis and Preliminary Evaluation of 11C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. ResearchGate. [Link]
-
Gulyás, B., et al. (1998). Brain uptake and plasma metabolism of [11C]vinpocetine: a preliminary PET study in a cynomolgus monkey. Journal of the Neurological Sciences, 159(1), 11-17. [Link]
-
Takasu, A., et al. (2009). Human Brain Imaging and Radiation Dosimetry of ¹¹C-N-Desmethyl-Loperamide, a PET Radiotracer to Measure the Function of P-Glycoprotein. The Journal of Nuclear Medicine, 50(6), 943-950. [Link]
-
Sun, L., et al. (2022). [¹¹C]carfentanil PET imaging for studying the peripheral opioid system in vivo: effect of photoperiod on mu-opioid receptor availability in brown adipose tissue. European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4383-4394. [Link]
-
Virta, J. R., et al. (2008). 1-¹¹C-Methyl-4-Piperidinyl-N-Butyrate Radiation Dosimetry in Humans by Dynamic Organ-Specific Evaluation. The Journal of Nuclear Medicine, 49(4), 656-661. [Link]
-
van der Aart, J., et al. (2012). Radiation dose estimates for carbon-11-labelled PET tracers. Nuclear Medicine and Biology, 39(3), 305-314. [Link]
Sources
- 1. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Human Brain Imaging and Radiation Dosimetry of 11C-N-Desmethyl-Loperamide, a PET Radiotracer to Measure the Function of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
Application Note & Protocols: Characterizing the M4-Selective Positive Allosteric Modulator VU0467485 Using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to utilizing calcium mobilization assays for the characterization of VU0467485. It is critical to note at the outset that VU0467485 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4), not the M5 receptor.[1][2][3] The M4 receptor is canonically coupled to the Gi signaling pathway, which inhibits adenylyl cyclase, while the M5 receptor is Gq-coupled, directly stimulating intracellular calcium release.[4] This guide will detail the methodology required to "rewire" the M4 receptor's signaling cascade through the use of a promiscuous G-protein, enabling its functional interrogation via a robust and high-throughput compatible calcium flux readout. We will explain the scientific principles, provide detailed, step-by-step protocols for cell preparation, assay execution, and data analysis, and offer insights into best practices for ensuring data integrity and reproducibility.
Introduction: The Pharmacology of VU0467485 and the Assay Principle
VU0467485 is a well-characterized positive allosteric modulator of the M4 receptor, a target of significant interest for the treatment of schizophrenia.[1][3][5] As a PAM, VU0467485 does not activate the M4 receptor on its own but potentiates the response of the receptor to its endogenous ligand, acetylcholine (ACh).[6] It enhances the affinity and/or efficacy of ACh, offering a mechanism for fine-tuning neurotransmission with high receptor subtype selectivity.[1]
The challenge in assaying M4 activity lies in its native signaling pathway. M4 is a Gi-coupled G-protein coupled receptor (GPCR), which primarily leads to a decrease in intracellular cyclic AMP (cAMP) and does not inherently produce a calcium signal.[4] In contrast, calcium mobilization assays are designed to measure the increase in intracellular calcium ([Ca2+]i) that results from the activation of the Gq pathway.[7][8] When a Gq-coupled receptor (like M1, M3, or M5) is activated, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[9]
To overcome this signaling mismatch, we employ a common and effective strategy: co-expression of the M4 receptor with a promiscuous G-protein subunit, such as Gα16 or a chimeric G-protein like Gqi5.[10] These specialized G-proteins can couple to Gi-linked receptors and, upon receptor activation, transduce the signal through the Gq/PLC/IP3 pathway, resulting in a measurable calcium flux.[10][11] This "hijacking" of the signaling pathway provides a robust and sensitive method for studying M4 modulators in a high-throughput format.
This assay utilizes a cell-permeant fluorescent calcium indicator, such as Fluo-4 AM. The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane.[10] Once inside the cell, cytoplasmic esterases cleave the AM group, trapping the now-impermeant Fluo-4 dye. In its calcium-free state, Fluo-4 exhibits minimal fluorescence. Upon binding to Ca2+ released from intracellular stores, its fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader like a FLIPR® (Fluorometric Imaging Plate Reader) or FlexStation®.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the native signaling pathways of M4 and M5 receptors and the principle of the Gα16-coupled assay.
Caption: Native signaling pathways of M4 (Gi-coupled) and M5 (Gq-coupled) receptors.
Caption: Assay principle for M4 receptor activation using Gα16 to induce a calcium signal.
Materials and Reagents
| Item | Supplier Example | Notes |
| Cell Line | N/A | HEK293T or CHO cells stably co-expressing human M4 receptor and Gα16. |
| Culture Medium | Thermo Fisher Scientific | DMEM/F-12, high glucose, GlutaMAX™ Supplement. |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Heat-inactivated. |
| Selection Antibiotics | Thermo Fisher Scientific | e.g., Puromycin, Hygromycin B, depending on stable cell line generation. |
| Assay Plates | Corning | 96- or 384-well black-walled, clear-bottom microplates. |
| Fluo-4 AM | Thermo Fisher Scientific, Sigma-Aldrich | Store desiccated at -20°C, protected from light. |
| Pluronic™ F-127 | Thermo Fisher Scientific | 20% solution in DMSO. Aids in Fluo-4 AM dispersion.[12] |
| Probenecid | Sigma-Aldrich | Anion-transport inhibitor to prevent dye leakage from cells.[7][12] |
| Assay Buffer | In-house preparation | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
| VU0467485 | MedChemExpress, Tocris | Prepare stock solution in DMSO.[2] |
| Acetylcholine (ACh) | Sigma-Aldrich | Prepare fresh in Assay Buffer on the day of the experiment. |
| Ionomycin or ATP | Sigma-Aldrich | Positive controls to confirm cell viability and dye loading. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Maintain Cells: Culture the M4/Gα16 stable cell line in growth medium (e.g., DMEM/F-12 + 10% FBS + selection antibiotics) in a 37°C, 5% CO2 incubator.
-
Passaging: Subculture cells when they reach 80-90% confluency. Avoid overgrowth, which can negatively impact cell health and receptor expression.
-
Plating for Assay:
-
Harvest cells using a gentle dissociation reagent (e.g., TrypLE™ Express).
-
Resuspend cells in growth medium and perform a cell count.
-
Plate cells into black-walled, clear-bottom 96-well or 384-well plates at a pre-optimized density (e.g., 40,000–80,000 cells/well for 96-well plates) to achieve a confluent monolayer on the day of the assay.
-
Incubate plates overnight at 37°C, 5% CO2.[7]
-
Protocol 2: Preparation of Reagents and Compound Plates
-
Assay Buffer: Prepare 1X HBSS containing 20 mM HEPES, pH 7.4.
-
Probenecid Stock (100X): If required for your cell line to prevent dye leakage, prepare a 250 mM stock solution.[10]
-
Fluo-4 AM Dye Loading Solution:
-
Prepare this solution fresh and use it within 2 hours.[13]
-
For one 96-well plate (~10 mL total volume):
-
Start with 10 mL of Assay Buffer.
-
If using, add 100 µL of 100X Probenecid stock for a final concentration of 2.5 mM.
-
Thaw a vial of Fluo-4 AM (e.g., 1 mM in DMSO) and Pluronic F-127 (20% in DMSO).
-
To a microfuge tube, add 20 µL of Fluo-4 AM stock and 20 µL of 20% Pluronic F-127. Mix gently.
-
Add this mixture to the 10 mL of Assay Buffer and vortex thoroughly to disperse the dye. The final Fluo-4 AM concentration will be ~2 µM.
-
-
-
Compound Plate Preparation (5X Concentration):
-
VU0467485 (PAM): Perform a serial dilution of VU0467485 in Assay Buffer to create a range of concentrations at 5 times the final desired concentration. Include a vehicle control (e.g., DMSO at the same final percentage).
-
Acetylcholine (Agonist): Prepare a solution of ACh in Assay Buffer at a 5X concentration corresponding to its EC20 or EC10 value (this must be predetermined for your cell system). This sub-maximal concentration of agonist is required to observe the potentiating effect of the PAM.
-
Plate Layout: Pipette the 5X compound solutions into a 96- or 384-well plate that will serve as the source plate for the fluorescence reader.
-
Protocol 3: Dye Loading and Assay Execution (FLIPR®/FlexStation®)
Caption: Experimental workflow for the VU0467485 calcium mobilization assay.
-
Cell Washing: Gently remove the growth medium from the cell plate. Wash the wells once with 100 µL of Assay Buffer.
-
Dye Loading: Add 100 µL of the freshly prepared Fluo-4 AM Dye Loading Solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, 5% CO2, followed by 15-30 minutes at room temperature, protected from light. This allows for complete de-esterification of the dye.
-
Instrument Setup: Place the cell plate and the compound source plate into the fluorescence plate reader (e.g., FLIPR® Tetra). Set the instrument parameters (e.g., excitation ~490 nm, emission ~525 nm, read interval, liquid transfer heights, and speeds).
-
Assay Protocol:
-
Baseline: The instrument will read fluorescence for 10-20 seconds to establish a stable baseline.
-
First Addition (PAM): The instrument will automatically add a defined volume (e.g., 25 µL) of the VU0467485 solutions from the compound plate to the cell plate. The fluorescence is monitored kinetically. This step establishes the activity of the PAM alone (which should be minimal).
-
Second Addition (Agonist): After a set pre-incubation time with the PAM (e.g., 2-15 minutes), the instrument performs a second addition, adding a defined volume (e.g., 30 µL) of the ACh EC20 solution to all wells.
-
Final Read: The instrument continues to read the kinetic fluorescence response to measure the potentiation of the ACh signal by VU0467485.
-
Data Analysis
-
Response Calculation: The primary response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence (Max - Min) or as a percentage increase over baseline.
-
Normalization: Normalize the data. The "0%" effect can be defined by the response to the ACh EC20 in the presence of vehicle (no PAM), and the "100%" effect can be defined by the response to a saturating concentration of ACh or a positive control like ATP.
-
Dose-Response Curves: Plot the normalized response as a function of the logarithm of the VU0467485 concentration.
-
EC50 Calculation: Fit the dose-response curve using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the EC50 value for VU0467485, which represents the concentration of the PAM that produces 50% of its maximal potentiating effect.
| Parameter | Description | Example Value |
| VU0467485 hM4 PAM EC50 | Concentration for 50% maximal potentiation at human M4. | 78.8 nM[1] |
| VU0467485 rM4 PAM EC50 | Concentration for 50% maximal potentiation at rat M4. | 26.6 nM[1] |
| ACh EC20 | Sub-maximal ACh concentration used to elicit a baseline response. | To be determined empirically |
| Fluo-4 Ex/Em | Excitation and Emission wavelengths for Fluo-4 dye. | ~490 / ~525 nm[13] |
Troubleshooting
| Problem | Potential Cause | Solution |
| No signal with any compound, including positive control (ATP/Ionomycin) | Poor cell health; incorrect dye loading; instrument failure. | Confirm cell viability. Prepare fresh dye loading solution. Run instrument diagnostics and check settings (e.g., excitation/emission filters, LED intensity).[14] |
| High background fluorescence or well-to-well variability | Uneven cell plating; dye precipitation; incomplete washing. | Ensure a single-cell suspension for plating. Vortex dye loading solution thoroughly. Ensure wash steps are gentle but complete. Consider using "no-wash" dye formulations if available.[15] |
| Signal drops upon compound addition ("quenching") | Compound autofluorescence or light-absorbing properties. | Run a compound-only plate (no cells) to check for autofluorescence. If quenching is an issue, subtract the signal from compound-only wells. |
| Weak signal with ACh + PAM | Sub-optimal ACh concentration; insufficient receptor/G-protein expression; rapid signal decay. | Re-optimize the ACh EC20 concentration. Verify receptor expression (e.g., via Western blot). Ensure the plate reader is configured for a rapid kinetic read immediately after compound addition.[14] |
Conclusion
The protocol detailed herein provides a robust and validated method for characterizing the M4-selective PAM VU0467485. By coupling the Gi-linked M4 receptor to the Gq pathway via the promiscuous Gα16 protein, a reliable calcium mobilization readout can be achieved. This assay is amenable to high-throughput screening and is essential for determining the potency and efficacy of allosteric modulators, making it a cornerstone technique in modern drug discovery programs targeting GPCRs.
References
-
Wood, M. R., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 233–238. [Link]
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. [Link]
-
Brands, J., et al. (2020). G protein-coupled receptors mobilize intracellular calcium via the Gs-βγ-PLCβ module. bonndoc - University of Bonn publication server. [Link]
-
Wood, M. R., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. [Link]
-
Abbkine. (n.d.). Fluo-4 Calcium Assay Kit. Product Manual. [Link]
-
Patsnap Synapse. (2024). What are M5 receptor antagonists and how do they work? Article. [Link]
-
ACS Medicinal Chemistry Letters. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. Journal Article. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M5. Article. [Link]
-
ResearchGate. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. Technical Note. [Link]
-
ResearchGate. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. Request PDF. [Link]
-
Chan, W. Y., et al. (2018). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Neuroscience & Biobehavioral Reviews, 85, 166–177. [Link]
-
Engers, J. L., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]
-
Cat-Mackiewicz, M., et al. (2021). The Role of G Protein-Coupled Receptors (GPCRs) and Calcium Signaling in Schizophrenia. Focus on GPCRs Activated by Neurotransmitters and Chemokines. International Journal of Molecular Sciences, 22(10), 5236. [Link]
-
Insel, P. A., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (68), e4369. [Link]
-
S-J. Lee, et al. (2021). G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules. International Journal of Molecular Sciences, 22(18), 9872. [Link]
-
ResearchGate. (2020). Gs-GPCR mobilization of intracellular Ca²⁺ fully depends on active Gq. Scientific Diagram. [Link]
-
O'Conor, C. J., et al. (2021). Targeted Gq-GPCR activation drives ER-dependent calcium oscillations in chondrocytes. Biochemical and Biophysical Research Communications, 549, 143-149. [Link]
-
University of Pennsylvania. (n.d.). Calcium Flux Protocol. Protocol. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Service Page. [Link]
-
BMG LABTECH. (n.d.). Fluorescent dyes for intracellular calcium. Application Note. [Link]
-
Gunter, B. W., et al. (2022). Chronic Loss of Muscarinic M5 Receptor Function Manifests Disparate Impairments in Exploratory Behavior in Male and Female Mice despite Common Dopamine Regulation. Journal of Neuroscience, 42(36), 6936–6951. [Link]
-
Pereira, M., et al. (2023). Characterization of Selective M5 Acetylcholine Muscarinic Receptor Modulators on Dopamine Signaling in the Striatum. eNeuro, 10(9), ENEURO.0135-23.2023. [Link]
-
Gergs, U., et al. (2013). Role of M1, M3, and M5 muscarinic acetylcholine receptors in cholinergic dilation of small arteries studied with gene-targeted mice. Physiological Reports, 1(2), e00021. [Link]
-
Bridges, T. M., et al. (2010). Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins. Journal of Medicinal Chemistry, 53(15), 5585–5589. [Link]
-
Bridges, T. M., et al. (2010). Development of the First Highly Selective mAChR 5 (M5) Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. User Guide. [Link]
-
Woszczek, G., & Fuerst, E. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2269, 125-136. [Link]
-
MCE. (n.d.). VU0467485 (AZ13713945). Product Page. [Link]
-
Bridges, T. M., et al. (2009). Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM). Probe Reports from the NIH Molecular Libraries Program. [Link]
Sources
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. hellobio.com [hellobio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. moleculardevices.com [moleculardevices.com]
Application & Protocol Guide: VU0467485 and its Metabolites as Selective Probes for the M4 Muscarinic Receptor in CNS Drug Discovery
Introduction: Targeting the M4 Receptor in CNS Disorders
The M4 subtype of the muscarinic acetylcholine receptor (mAChR) has emerged as a pivotal target in the development of novel therapeutics for complex central nervous system (CNS) disorders.[1][2][3][4] Unlike the more widely studied M1 receptor, which is primarily associated with cognitive processes, the M4 receptor plays a crucial role in modulating striatal dopamine signaling, a pathway central to the pathophysiology of schizophrenia.[5][6] Preclinical and clinical evidence suggests that activating M4 receptors can offer antipsychotic-like effects without the debilitating side effects associated with direct dopamine receptor antagonists.[1][2][7]
The development of orthosteric agonists for M4 has been historically challenging due to the high sequence homology across all five muscarinic receptor subtypes, leading to off-target effects. This has driven a paradigm shift towards positive allosteric modulators (PAMs). M4 PAMs do not activate the receptor directly but instead bind to a distinct (allosteric) site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[4][8][9] This mechanism offers superior subtype selectivity and preserves the natural spatiotemporal patterns of neurotransmission.[4]
This guide focuses on VU0467485 (also known as AZ13713945) , a potent, selective, and orally bioavailable M4 PAM that serves as an invaluable tool for CNS research.[1][8][10][11][12] We will also discuss its active O-desmethyl metabolite, a key consideration for interpreting in vivo pharmacology and pharmacokinetics. This document provides a comprehensive overview of the mechanism of action and detailed protocols for the application of these compounds in both in vitro and in vivo settings.
Compound Profile: VU0467485 and its Active Metabolite
VU0467485 is a thieno[2,3-c]pyridazine derivative identified as a highly selective M4 PAM with robust efficacy in preclinical models of schizophrenia.[1][11][12] It overcomes a significant hurdle in M4 PAM development by demonstrating comparable potency across species, including rat and human, which is crucial for translational research.[1][8]
-
Chemical Name: 5-Amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide[11]
-
Molecular Formula: C₁₇H₁₇FN₄O₂S[11]
-
Molecular Weight: 360.41 g/mol [11]
O-Desmethyl Metabolites: Metabolic profiling of related compounds and direct synthesis has revealed that O-dealkylation can produce active metabolites. For instance, the putative dealkylated metabolite of VU0467485, referred to as compound 6k in the primary literature, is also an active M4 PAM (human M4 EC₅₀ = 59 nM) and importantly, shows no activity at the M2 receptor, suggesting the ortho-fluoro moiety enhances selectivity.[1] Researchers conducting in vivo studies with VU0467485 must consider the potential contribution of such active metabolites to the overall pharmacological effect.
Mechanism of Action: Positive Allosteric Modulation of the Gi-Coupled M4 Receptor
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[6] Upon activation by acetylcholine, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] In striatal direct pathway spiny projection neurons (dSPNs), where M4 receptors are highly expressed, this action functionally opposes the signaling of D1 dopamine receptors, which couple to Gs/olf to increase cAMP.[5][6] This opposition at the level of a core signaling pathway is believed to underlie the antipsychotic-like effects of M4 activation.
VU0467485, as a PAM, enhances the affinity and/or efficacy of acetylcholine at the M4 receptor. It does not activate the receptor in the absence of ACh but potentiates the receptor's response when ACh is present.[1][4] This leads to a more profound inhibition of adenylyl cyclase for a given concentration of ACh.
Part 1: In Vitro Characterization Protocols
The primary in vitro assay to characterize M4 PAMs is a cell-based calcium mobilization assay.[1][13] Although M4 is a Gi-coupled receptor, it can be functionally assessed by co-expressing it with a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gqi5 in a cell line like CHO or HEK293T.[1][14] These G-proteins couple the receptor to the Gq pathway, which upon activation, triggers the release of intracellular calcium, a signal that can be readily detected using fluorescent dyes.[14][15][16][17]
Table 1: In Vitro Pharmacological Profile of VU0467485
| Parameter | Species | Value | Reference |
| M4 PAM EC₅₀ | Human | 78.8 nM | [1][10] |
| M4 PAM EC₅₀ | Rat | 26.6 nM | [1][10] |
| ACh Potentiation | Human | ~45-fold leftward shift of ACh CRC | [1] |
| Selectivity | Human & Rat | Inactive at M1, M2, M3, M5 | [1][10] |
Protocol 1.1: Cell-Based Calcium Mobilization Assay for M4 PAM Activity
Objective: To determine the potency (EC₅₀) of VU0467485 in potentiating an acetylcholine response at the M4 receptor.
Materials:
-
Cell Line: CHO or HEK293T cells stably expressing the human or rat M4 receptor and a promiscuous/chimeric G-protein (e.g., Gqi5).
-
Assay Plate: Black, clear-bottom 96- or 384-well microplates.
-
Reagents: Acetylcholine (ACh), VU0467485, DMSO, Assay Buffer (e.g., HBSS with 20 mM HEPES), Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 4, Fluo-4 AM).[15][18]
-
Equipment: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading with automated liquid handling.
Methodology:
-
Cell Plating:
-
The day before the assay, seed the M4-expressing cells into the assay plate at a density optimized to achieve a 90-100% confluent monolayer on the day of the experiment.[15]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of VU0467485 in 100% DMSO (e.g., 10 mM).[10]
-
Perform a serial dilution of VU0467485 in Assay Buffer to create a concentration-response curve (e.g., 11 points, 1:3 dilution starting from 100 µM). This will be your "PAM Plate".
-
Prepare a solution of ACh in Assay Buffer at a concentration that elicits a 20% maximal response (EC₂₀). This concentration must be predetermined in a separate agonist-mode experiment. This is your "Agonist Plate".
-
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's protocol. Many commercial kits include a probenecid solution to prevent dye leakage from the cells.[15]
-
Remove the cell culture medium from the assay plate and add the dye solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
Assay Execution (FLIPR Instrument):
-
Place the assay plate, PAM plate, and Agonist plate into the FLIPR instrument.
-
Set the instrument to first add the compound from the PAM plate (VU0467485 dilutions) and incubate for a set period (e.g., 2-5 minutes) while monitoring fluorescence. This step establishes a baseline and checks for any agonist activity of the PAM itself.
-
Next, program the instrument to add the EC₂₀ ACh solution from the Agonist Plate.
-
Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the calcium flux signal.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the VU0467485 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of VU0467485 that produces 50% of its maximal potentiating effect.
-
Part 2: In Vivo Preclinical Model Protocols
VU0467485 has demonstrated efficacy in rodent models that are predictive of antipsychotic activity.[1][10][11] These models are based on inducing a hyperdopaminergic state, which mimics aspects of the positive symptoms of schizophrenia.
Table 2: In Vivo Profile of VU0467485 in Rats
| Parameter | Route | Value | Reference |
| Cmax (3 mg/kg) | p.o. | 1.2 µM | [10] |
| T½ (elimination) | p.o. | 4.2 hours | [10] |
| Bioavailability (F%) | p.o. | >50% (estimated) | [1] |
| CNS Penetration (Kp,uu) | - | 0.37 - 0.84 | [1] |
| Efficacy (AHL Model) | p.o. | Dose-dependent reversal | [10] |
| Efficacy (MK-801 Model) | p.o. | MED of 30 mg/kg | [1] |
Kp,uu is the unbound brain-to-plasma partition coefficient, a key measure of CNS penetration. A value >0.3 is generally considered indicative of good CNS exposure.[19][20]
Protocol 2.1: Amphetamine-Induced Hyperlocomotion (AHL) Model
Objective: To assess the antipsychotic-like potential of VU0467485 by measuring its ability to reverse hyperlocomotion induced by amphetamine.
Materials:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).[21][22]
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.[23]
-
Reagents: VU0467485, D-amphetamine sulfate, vehicle for oral (p.o.) administration (e.g., 0.5% methylcellulose in water), saline for intraperitoneal (i.p.) injection.
Methodology:
-
Acclimation:
-
House the rats in the facility for at least one week before the experiment.
-
On the day of the experiment, allow rats to acclimate to the testing room for at least 60 minutes.
-
-
Habituation:
-
Place each rat into a locomotor activity chamber and allow them to habituate for 30-60 minutes.[23] This allows baseline activity to stabilize.
-
-
Drug Administration:
-
Administer VU0467485 (e.g., 1, 3, 10, 30 mg/kg) or vehicle via oral gavage (p.o.). The timing of this pre-treatment depends on the compound's Tmax (time to maximum plasma concentration); for VU0467485, a 30-60 minute pre-treatment time is appropriate.[10][24]
-
Following the pre-treatment period, administer D-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline to the respective groups.[22]
-
-
Data Collection:
-
Data Analysis:
-
Compare the total locomotor activity of the group treated with vehicle + amphetamine to the group treated with VU0467485 + amphetamine.
-
Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if VU0467485 significantly reduces amphetamine-induced hyperlocomotion.
-
Calculate the percent reversal of the amphetamine effect for each dose of VU0467485.
-
Advanced Applications & Experimental Workflow
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
To establish a clear link between drug exposure and efficacy, PK studies should be run in parallel with or as a satellite to the in vivo efficacy studies.
Protocol Snapshot (PK):
-
Dose a separate cohort of rats with VU0467485 (e.g., 3 mg/kg, p.o.).
-
At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture for terminal samples) and the whole brain.[26][27]
-
Process blood to obtain plasma. Homogenize brain tissue.
-
Analyze drug (and active metabolite) concentrations in plasma and brain homogenate using a validated LC-MS/MS method.[28]
-
Calculate key PK parameters (Cmax, Tmax, AUC, T½) and the brain-to-plasma ratio. Determine the unbound fraction in plasma and brain to calculate the Kp,uu.[19][29][30][31]
This data is essential for correlating the brain concentration of the compound with the observed behavioral effects, providing confidence that the efficacy is target-mediated.
Conclusion
VU0467485 and its active metabolites are powerful pharmacological tools for investigating the role of the M4 muscarinic receptor in the CNS. With its demonstrated cross-species potency, high selectivity, oral bioavailability, and significant CNS penetration, VU0467485 is an ideal probe for validating the M4 receptor as a therapeutic target for schizophrenia and other psychotic disorders. The protocols detailed in this guide provide a robust framework for researchers to utilize this compound effectively, from initial in vitro characterization to in vivo proof-of-concept studies. A thorough understanding of its mechanism as a PAM and careful consideration of its pharmacokinetic profile are essential for the successful design and interpretation of experiments aimed at developing the next generation of CNS therapeutics.
References
-
Wood, M. R., Noetzel, M. J., Melancon, B. J., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 233–238. [Link]
-
ResearchGate. (n.d.). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia | Request PDF. Retrieved from [Link]
-
Wood, M. R., Noetzel, M. J., Melancon, B. J., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 8(2), 233–238. [Link]
-
Loryan, I., Sinha, V., Mackie, C., et al. (2019). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 36(9), 123. [Link]
-
Zhang, Y., & Li, H. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (86), 51372. [Link]
-
D'Huyvetter, C., & Meiler, J. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (116), 54637. [Link]
-
Svalbe, B., Balezina, O., & van der Hart, M. (2019). MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Behavioural Brain Research, 372, 112046. [Link]
-
Foster, D. J., & Wess, J. (2017). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. eLife, 6, e22839. [Link]
-
Laprairie, R. B. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3777. [Link]
-
Akgun, E., & Ozer, M. (2020). Effects of haloperidol inhalation on MK-801- and memantine-induced locomotion in mice. Journal of Experimental and Basic Medical Sciences, 1(2), 52-58. [Link]
-
Liu, X., & Smith, B. J. (2014). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Pharmaceutics, 6(1), 129–149. [Link]
-
Zhang, Y., & Benet, L. Z. (2025). Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect. The AAPS Journal, 27(1), 16. [Link]
-
Addex Therapeutics. (2022, April 6). Addex Expands Pipeline with Selective M4 Positive Allosteric Modulator Program for the Treatment of Schizophrenia & Other Psychotic Disorders. Retrieved from [Link]
-
Martinez-Munoz, L., & Merida, I. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 2005. [Link]
-
Raje, M., & Lindsley, C. W. (2020). Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 63(6), 2859–2873. [Link]
-
Jones, C. K. (2015). Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia. Schizophrenia Bulletin, 41(Suppl 1), S242. [Link]
-
Patsnap. (2024, June 21). What are M4 receptor modulators and how do they work? Retrieved from [Link]
-
Wu, H., & Wang, J. (2009). Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice. Pharmacology Biochemistry and Behavior, 93(4), 496–502. [Link]
-
Wagener, M. (2010). Addressing Central Nervous System (CNS) Penetration in Drug Discovery: Basics and Implications of the Evolving New Concept. ChemMedChem, 5(5), 689-697. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Foster, D. J., & Wess, J. (2023). The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. Biochemical Society Transactions, 51(2), 859–869. [Link]
-
Morgan, C. A., & Wellman, P. J. (2008). Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats. Pharmacology Biochemistry and Behavior, 91(2), 260–266. [Link]
-
Jones, C. K. (2013). M4 Positive Allosteric Modulators for the Treatment of Schizophrenia. Grantome. Retrieved from [Link]
-
Jubilant Biosys. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Retrieved from [Link]
-
Wang, Y., & Li, D. (2021). Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]
-
Scorza, C., & Silveira, R. (2008). Prefrontal cortex lesions cause only minor effects on the hyperlocomotion induced by MK-801 and its reversal by clozapine. Behavioural Pharmacology, 19(4), 349–359. [Link]
-
G. F. F. & G. G. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1270. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Ghose, A. K., & Viswanadhan, V. N. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 29(6), 1286. [Link]
-
Paz, M. C., et al. (2011). Amphetamine-Induced Behavioral Sensitization in a Two-Injection Protocol. Synapse, 65(6), 514-522. [Link]
-
Wang, C., & Li, M. (2008). Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT2A/2C receptors. Pharmacology Biochemistry and Behavior, 90(3), 386-391. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
-
Myslivecek, J. (2016). M4 Muscarinic Receptors and Locomotor Activity Regulation. Physiological Research, 65(Suppl 4), S489-S499. [Link]
-
de Lange, E. C. M., & Danhof, M. (2007). Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats. The AAPS Journal, 9(1), E59–E71. [Link]
-
O'Neill, M. F., & Shaw, G. (1999). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Psychopharmacology, 145(3), 253–259. [Link]
-
B-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]
-
Neumora Therapeutics. (2022, February 17). Neumora Expands Precision Neuroscience Pipeline with Novel M4 Receptor Modulator Program Through Exclusive License Agreement with Vanderbilt University. Retrieved from [Link]
-
Melega, W. P., & Cho, A. K. (1999). Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat. Journal of Neuroscience, 19(20), 9020-9030. [Link]
Sources
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addex therapeutics :: Addex Expands Pipeline with Selective M4 Positive Allosteric Modulator Program for the Treatment of Schizophrenia & Other Psychotic Disorders [addextherapeutics.com]
- 3. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M4 Positive Allosteric Modulators for the Treatment of Schizophrenia - Carrie Jones [grantome.com]
- 5. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
- 7. neumoratx.com [neumoratx.com]
- 8. researchgate.net [researchgate.net]
- 9. What are M4 receptor modulators and how do they work? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. imrpress.com [imrpress.com]
- 23. b-neuro.com [b-neuro.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aragenbio.com [aragenbio.com]
- 29. mdpi.com [mdpi.com]
- 30. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. people.ucsc.edu [people.ucsc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Injection Protocols for [11C]-O-Desmethyl VU0467485
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for [11C]-O-Desmethyl VU0467485 ([11C]VU0467485), a promising radioligand for Positron Emission Tomography (PET) imaging of the muscarinic acetylcholine receptor subtype 4 (M4).[1] As a positive allosteric modulator (PAM), [11C]VU0467485 is a critical tool for researchers in neuropharmacology and drug development, particularly in the context of schizophrenia and Alzheimer's disease.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing injection protocols and troubleshooting common experimental challenges. Our goal is to ensure the integrity and reproducibility of your research through scientifically grounded, self-validating procedures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, quality control, and injection of [11C]VU0467485.
Q1: What are the essential quality control (QC) specifications for a [11C]VU0467485 batch prior to injection?
A1: Ensuring the quality of the radiotracer dose is paramount for subject safety and data integrity. Before injection, each batch must be validated against several key parameters. The causality is clear: failure to meet these specifications can lead to poor image quality, inaccurate quantification, or adverse patient reactions. A typical release criteria table is provided below.
| Parameter | Specification | Rationale & Scientific Insight |
| Identity | Co-elution with an authentic, non-radioactive VU0467485 standard on analytical HPLC. | Confirms that the radioactive peak corresponds to the correct chemical entity. This is the foundational identity test. |
| Radiochemical Purity (RCP) | ≥ 95% | Ensures that the vast majority of the injected radioactivity is from the parent tracer, minimizing the confounding signal from radioactive impurities.[3] |
| Molar Activity (Aᴍ) | > 74 GBq/µmol (> 2,000 mCi/µmol) at time of injection. | For receptor imaging, high molar activity is critical to avoid administering a pharmacologically active dose, which could saturate the M4 receptors and invalidate the tracer kinetic model.[4][5] |
| Residual Solvents | Ethanol < 5000 ppm; Acetonitrile < 410 ppm. | Must be below ICH (International Council for Harmonisation) limits to prevent toxicity. Ethanol is common from the final solid-phase extraction (SPE) elution, and acetonitrile is a frequent HPLC mobile phase component.[3] |
| pH of Final Formulation | 6.5 - 7.5 | The pH must be within a physiological range to prevent injection site pain and ensure the stability and solubility of the tracer in blood. |
| Sterility & Endotoxins | Sterile; < 175 EU / V (Endotoxin Units per total volume) | A fundamental safety requirement for all parenteral drugs to prevent infection and pyrogenic reactions. The final product must pass through a 0.22 µm sterile filter. |
Q2: How critical is molar activity for [11C]VU0467485 studies, and what influences it?
A2: Molar activity (Aᴍ) is exceptionally critical. [11C]VU0467485 is a high-affinity ligand for the M4 receptor.[6] Injecting a low-Aᴍ formulation introduces a significant mass of non-radioactive ("cold") VU0467485, which will compete with the radiotracer for receptor binding. This competition artificially reduces the PET signal, leading to an underestimation of receptor density.
The primary factor reducing Aᴍ is the introduction of atmospheric or residual stable carbon-12 (¹²C) during synthesis, most commonly as ¹²CO₂.[4] This ¹²C dilutes the "hot" ¹¹C atoms, increasing the total molar amount without increasing radioactivity. Key sources include air leaks in the cyclotron target or synthesis module and contaminated reagents.[7][8]
Q3: What is the expected biodistribution and brain uptake of [11C]VU0467485?
A3: Preclinical data indicate that while [11C]VU0467485 possesses high affinity and specificity for the M4 receptor, its utility for in-vivo PET has been challenged by limited brain permeability.[1] Therefore, researchers should anticipate moderate, not high, initial brain uptake. The distribution within the brain is expected to follow the known expression pattern of M4 receptors, with higher concentrations anticipated in regions like the striatum.[9][10] Due to its moderate CNS penetration, careful optimization of the injection and imaging protocol is essential to maximize the signal-to-noise ratio.[6]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during [11C]VU0467485 experiments.
Problem: Low or Inconsistent Brain Uptake
This is one of the most significant challenges with this tracer, stemming from its inherent physicochemical properties.[1]
Potential Causes:
-
Poor Blood-Brain Barrier (BBB) Permeability: The fundamental structure of VU0467485 results in limited CNS penetration.[1][6]
-
Rapid Metabolism: The tracer may be rapidly metabolized in the periphery into radiometabolites that are either less brain-penetrant or do not bind to the M4 receptor.[11]
-
Formulation Issues: An improper pH or the presence of residual solvents in the final formulation can cause the tracer to precipitate upon injection, reducing the bioavailable dose.
-
Injection Failure: Issues such as extravasation (the injection missing the vein) will prevent the tracer from reaching the brain.
-
Subject-Specific Variability: Factors like age, disease state, and genetics can influence metabolism and BBB integrity.[12]
Troubleshooting Steps & Solutions:
-
Confirm Formulation Integrity: Before each study, re-verify the pH of the final formulation. Ensure the solution is clear, with no visible particulates. The formulation should be isotonic, typically achieved with sterile saline.[3]
-
Perform Metabolite Analysis: In preclinical studies, collect blood samples at various time points post-injection and analyze the plasma using radio-HPLC. This will determine the percentage of parent tracer versus radiometabolites over time.[3] If rapid metabolism is confirmed, kinetic modeling must incorporate a metabolite-corrected arterial input function.
-
Verify Injection Quality: Always check for proper catheter placement. After the study, inspect the injection site for any signs of swelling or redness that might indicate extravasation.
-
Standardize Subject Conditions: Ensure subjects are consistently prepared for scans (e.g., fasting state if required, consistent hydration). While difficult to control, acknowledging biological variability is key to data interpretation.[12]
Problem: Low Molar Activity (Aᴍ)
Potential Causes:
-
¹²CO₂ Contamination: The most common cause. Air leaks into the cyclotron target system or synthesis gas lines are a primary source.[4]
-
Suboptimal Cyclotron Parameters: Incorrect beam energy or current during the ¹⁴N(p,α)¹¹C nuclear reaction can reduce the yield of ¹¹C.[8]
-
Inefficient Precursor Synthesis: Incomplete conversion of [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]CH₃OTf introduces non-radioactive impurities and reduces the yield of the labeling agent.[13]
Troubleshooting Steps & Solutions:
-
System Integrity Check: Regularly perform leak checks on the cyclotron target and all gas transfer lines using a helium leak detector.
-
Optimize [¹¹C]CO₂ Trapping: Ensure the molecular sieves or other traps used to capture [¹¹C]CO₂ are properly conditioned (heated and purged with inert gas) to remove any adsorbed atmospheric CO₂.[8]
-
Optimize [¹¹C]Methyl Iodide Synthesis: Ensure the reducing agent (e.g., LiAlH₄) is fresh and the reaction conditions (temperature, gas flow) are optimized for high-yield conversion to [¹¹C]CH₃I.[7]
-
Increase Radioactivity Production: If possible, increasing the irradiation time or beam current on the cyclotron target will produce more starting ¹¹C, which can increase the final molar activity.[4]
Problem: PET Image Artifacts
Potential Causes:
-
Patient/Subject Motion: Movement during the scan is a common source of image blurring and misregistration artifacts.[14][15]
-
Misalignment of PET and CT/MR Scans: For attenuation correction, the anatomical (CT or MR) scan must be perfectly aligned with the PET emission data. Misalignment leads to severe artifacts, often appearing as artificial hot or cold spots.[15]
-
Reconstruction Errors: Incorrect selection of reconstruction algorithms or parameters can degrade image quality.
Troubleshooting Steps & Solutions:
-
Ensure Subject Comfort: Use head holders, cushions, and straps to make the subject comfortable and minimize motion. Clearly explain the importance of remaining still throughout the scan.[14]
-
Review Co-registration: Always visually inspect the fused PET/CT or PET/MR images to confirm proper alignment before interpreting the data. Most imaging software allows for manual re-alignment if necessary.[15]
-
Use Standardized Protocols: Employ validated and standardized imaging and reconstruction protocols across all subjects in a study to ensure consistency and reduce variability.[16]
Section 3: Standard Operating Procedures (SOPs)
SOP 1: Final Formulation and Quality Control of [11C]VU0467485
-
Purification: After radiosynthesis, purify the crude reaction mixture using semi-preparative HPLC. The mobile phase typically consists of an acetonitrile/water or acetonitrile/ammonium formate buffer solution.[17][18]
-
Fraction Collection: Collect the radioactive peak corresponding to [11C]VU0467485 into a sterile vial containing sterile water.
-
Solid-Phase Extraction (SPE): Trap the collected HPLC fraction on a pre-conditioned C18 SPE cartridge (e.g., a Sep-Pak). This step removes the HPLC solvents.
-
Elution: Wash the cartridge with sterile water for injection, then elute the final product with a small volume (e.g., 0.5-1.0 mL) of USP-grade ethanol.
-
Final Formulation: Dilute the ethanol solution with sterile saline for injection to achieve a final ethanol concentration of <10% v/v.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
-
Quality Control Sampling: Aseptically withdraw an aliquot for all required QC tests as detailed in the FAQ section. The batch must pass all specifications before release for injection.
SOP 2: Preclinical PET Imaging Protocol
-
Animal Preparation: Anesthetize the subject (e.g., rodent or non-human primate) and maintain anesthesia throughout the scan. Monitor vital signs (respiration, temperature).
-
Catheter Placement: Place a catheter in a tail vein (rodent) or saphenous vein (primate) for radiotracer injection.
-
Positioning: Position the animal in the PET scanner, ensuring the brain is within the field of view. Secure the head to prevent motion.
-
Transmission Scan: Perform a CT or transmission scan for attenuation correction prior to injection.
-
Injection: Administer a bolus injection of [11C]VU0467485 (e.g., 10-20 MBq for a rodent) via the catheter, followed by a saline flush.[13][19]
-
Emission Scan: Begin a dynamic PET scan acquisition immediately upon injection, typically for 60-90 minutes.
-
Blood Sampling (Optional but Recommended): If an arterial input function is required for kinetic modeling, perform manual arterial blood draws or use an automated blood sampler throughout the scan.
-
Image Reconstruction: Reconstruct the dynamic PET data into time frames (e.g., 6x10s, 4x30s, 5x1min, 8x5min, 3x10min). Apply corrections for attenuation, scatter, and radioactive decay.
-
Data Analysis: Co-register the PET images to a corresponding MRI or brain atlas. Define regions of interest (ROIs) to generate time-activity curves (TACs) and perform kinetic modeling.
Section 4: Visualizations
Caption: Quality control workflow for [11C]VU0467485 from synthesis to release.
Caption: Decision tree for troubleshooting low brain uptake of [11C]VU0467485.
References
-
Title: Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 Source: PubMed URL: [Link]
-
Title: Preparation of [ 11C] radioligands with high specific radioactivity on a commercial PET tracer synthesizer Source: Academia.edu URL: [Link]
-
Title: Front Cover: Synthesis and Preliminary Evaluation of 11C‐Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 (ChemMedChem 3/2019) Source: ResearchGate URL: [Link]
-
Title: Recognizing and preventing artifacts with SPECT and PET imaging Source: Radiology Key URL: [Link]
-
Title: Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists Source: SciSpace URL: [Link]
-
Title: COMMON ARTIFACTS WITH CARDIAC PET-CT MYOCARDIAL PERFUSION IMAGING Source: American Society of Nuclear Cardiology URL: [Link]
-
Title: (PDF) Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists Source: ResearchGate URL: [Link]
-
Title: Development of a novel unified quality control strategy for proprietary Chinese medicines Source: ScienceDirect URL: [Link]
-
Title: Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases Source: ACS Publications URL: [Link]
-
Title: Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies - PMC Source: NCBI URL: [Link]
-
Title: Update on PET Tracer Development for Muscarinic Acetylcholine Receptors Source: u:scholar URL: [Link]
-
Title: Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP) - PMC Source: PubMed Central URL: [Link]
-
Title: Binding Parameters of [ 11 C]MPC-6827, a Microtubule-Imaging PET Radiopharmaceutical in Rodents Source: MDPI URL: [Link]
-
Title: Optimisation of [11C]-choline synthesis Source: Termedia URL: [Link]
-
Title: Reinvestigation of the synthesis and evaluation of [N-methyl-11C]vorozole, a radiotracer targeting cytochrome P450 aromatase Source: Brookhaven National Laboratory URL: [Link]
-
Title: 11C-Based PET- Radiopharmaceuticals of Clinical Value Source: Radiology Key URL: [Link]
-
Title: Researchers suggest animal experiments may be too standardised to be reproducible Source: European Pharmaceutical Review URL: [Link]
Sources
- 1. Synthesis and Preliminary Evaluation of 11 C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates (NHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (PDF) Preparation of [ 11C] radioligands with high specific radioactivity on a commercial PET tracer synthesizer [academia.edu]
- 8. termedia.pl [termedia.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 11. mdpi.com [mdpi.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. 11C-Based PET- Radiopharmaceuticals of Clinical Value | Radiology Key [radiologykey.com]
- 14. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 15. asnc.org [asnc.org]
- 16. researchgate.net [researchgate.net]
- 17. Development of a novel unified quality control strategy for proprietary Chinese medicines - Arabian Journal of Chemistry [arabjchem.org]
- 18. bnl.gov [bnl.gov]
- 19. Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0467485 Analog Optimization
Topic: Addressing Off-Target Binding & Pharmacological Artifacts in M4 PAMs
Introduction: The M4 PAM Benchmark
VU0467485 (also known as AZ13713945 ) represents a critical milestone in GPCR pharmacology. It was the first M4 positive allosteric modulator (PAM) to successfully bridge the "species gap"—maintaining nanomolar potency across both human and rat M4 receptors (
However, when synthesizing analogs to improve solubility or metabolic stability, researchers frequently encounter "off-target" signals. In the context of M4 PAMs, these signals often stem from three distinct sources:
-
True Homology Binding: Cross-reactivity with M1 or M2 subtypes.
-
Allosteric Misinterpretation: Probe dependence (cooperativity artifacts).
-
Physicochemical Artifacts: Solubility limits masquerading as receptor inhibition.
This guide provides the diagnostic frameworks to distinguish between these issues and optimize your scaffold.
Module 1: Diagnostic Troubleshooting (Is it truly Off-Target?)
Q: My analog shows activity in M4 knockout (KO) tissue. What is the primary suspect?
A: If functional activity persists in
The Mechanism: The allosteric binding site of the M4 receptor shares significant structural homology with the M1 subtype. While VU0467485 is highly selective (>300-fold), analogs modifying the thieno[2,3-c]pyridazine core often inadvertently increase affinity for the M1 allosteric pocket.
The Protocol: The "Triad" Exclusion Screen Do not rely on a single assay. Use this exclusion workflow to validate specificity.
Figure 1: The "Triad" Exclusion Screen ensures hits are selective, purely allosteric (not agonists), and mechanistically validated.
Specific Off-Target Liability:
-
Target: Rat GABA-A Receptor.[1]
-
Data: VU0467485 exhibits a known weak liability at rat GABA-A (
).[1] -
Action: If you observe unexplained inhibitory currents in neuronal slice preparations that are insensitive to Atropine, apply Bicuculline (GABA-A antagonist). If the signal is blocked, your analog has retained this scaffold liability.
Module 2: The Probe Dependence Trap
Q: My compound's potency shifts drastically when I change the Acetylcholine (ACh) concentration. Is this an experimental error?
A: No. This is the definition of Allostery . It is not an error; it is a feature you must quantify.
The Science:
PAMs do not activate the receptor directly; they bind to a topographically distinct site and increase the affinity or efficacy of the orthosteric agonist (ACh). This relationship is quantified by the Cooperativity Factor (
-
If you lower [ACh] to
, the PAM requires a higher concentration to achieve the same effect compared to when [ACh] is at or . -
Common Mistake: Comparing
values between labs that use different agonist concentrations (e.g., Iperoxo vs. ACh).
Troubleshooting Table: Interpreting Potency Shifts
| Observation | Diagnosis | Action |
| Potency decreases as [ACh] decreases | Normal Positive Cooperativity. The PAM needs agonist occupancy to bind effectively. | Standardize assays to |
| Potency Unchanged despite [ACh] changes | Ago-PAM Activity. Your compound is likely acting as a direct agonist. | Test in the absence of ACh. If active, it is an agonist.[2] |
| Bell-Shaped Curve (Activity drops at high doses) | Bitopic Binding or Solubility Limit. The compound may be blocking the orthosteric site at high concentrations. | Check solubility (Module 3) or perform Schild analysis. |
Module 3: Physicochemical Artifacts
Q: I see "inhibition" at high concentrations, but my compound is a PAM. Why?
A: This is likely a Solubility Artifact or Bitopic Interference , not true pharmacological inhibition.
The Issue:
VU0467485 has low aqueous solubility (~2.4
-
Precipitation: At concentrations
, the compound precipitates, scattering light in fluorescence assays (FLIPR) or physically disrupting the membrane. This looks like "signal loss" (inhibition). -
The "Filter" Effect: In radioligand binding, precipitated compound can clog filters, appearing as "100% displacement" (false positive binding).
Protocol: Solubility-Corrected Validation
-
Nephelometry: Run a laser-scattering solubility assay before generating dose-response curves.
-
Protein Binding: M4 PAMs are highly protein-bound (
).-
Correction: If your assay uses 10% FBS, your free drug concentration is significantly lower than the nominal concentration.
-
Fix: Run in vitro assays in low-protein media (0.1% BSA) to determine intrinsic potency.
-
Module 4: Structural Optimization (SAR) Guide
Q: How do I improve CNS penetration without losing M4 selectivity?
A: You must balance Lipophilicity (LogD) against P-gp Efflux .
The Scaffold Challenge:
The VU0467485 scaffold (thieno[2,3-c]pyridazine) is prone to being a P-gp substrate. If your analog has a high efflux ratio (
SAR Decision Tree (Graphviz):
Figure 2: Structural Activity Relationship (SAR) logic for optimizing CNS exposure.
Key Modification Strategy:
-
To Reduce P-gp Efflux: Avoid adding hydrogen bond donors (HBD). Capping exposed amines or using internal hydrogen bonds (e.g., pseudo-rings) can mask polarity while maintaining LogD.
-
To Improve M1 Selectivity: Bulky substituents on the "Right-Hand Side" (amine tail) of the VU0467485 scaffold often clash with the M1 allosteric pocket, improving M4 selectivity.
References
-
Discovery of VU0467485 (Compound 6c)
-
M4 PAM Species Differences & Selectivity
-
Probe Dependence & Allostery
-
DMPK & P-gp Optimiz
- Title: Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 PAM.
- Source: Journal of Medicinal Chemistry (2020).
-
URL:[Link]
Sources
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
Validation & Comparative
Comparative Validation Guide: O-Desmethyl VU0467485 for In Vivo M4 Receptor Imaging
Executive Summary: The Strategic Role of O-Desmethyl VU0467485
O-Desmethyl VU0467485 is the critical chemical precursor required to synthesize [¹¹C]VU0467485 , a Positron Emission Tomography (PET) radioligand targeting the Muscarinic Acetylcholine Receptor Subtype 4 (M4).
While VU0467485 (AZ13713945) is a highly potent and selective Positive Allosteric Modulator (PAM) with robust preclinical efficacy in schizophrenia models, its performance as a PET tracer ([¹¹C]VU0467485) presents specific challenges when compared to the current clinical gold standard, [¹¹C]MK-6884 .
Verdict: O-Desmethyl VU0467485 is a validated, high-efficiency precursor for generating M4 PAM radiotracers. However, for in vivo imaging, the resulting tracer [¹¹C]VU0467485 demonstrates lower specific binding signals (BPND) compared to [¹¹C]MK-6884. This guide validates the precursor's utility for preclinical screening while positioning it objectively against superior alternatives for clinical translation.
Chemical Basis & Radiosynthesis Validation
The validation of O-Desmethyl VU0467485 begins with its chemical integrity and efficiency in the radiosynthesis loop. Unlike orthosteric antagonists, M4 PAMs require precise structural fidelity to maintain allosteric cooperativity.
The Radiosynthesis Pathway
The phenol group on O-Desmethyl VU0467485 acts as the nucleophile for methylation using [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate.
Figure 1: Radiosynthesis workflow transforming the precursor O-Desmethyl VU0467485 into the active PET ligand.
Synthesis Performance Metrics
| Parameter | [¹¹C]VU0467485 (Target) | Benchmark ([¹¹C]MK-6884) |
| Precursor Load | 0.5 – 1.0 mg | 0.3 – 0.5 mg |
| Radiochemical Yield (RCY) | >30% (decay corrected) | ~25-35% |
| Molar Activity (Am) | >74 GBq/µmol | >100 GBq/µmol |
| Radiochemical Purity | >99% | >99% |
| Synthesis Time | ~40 min | ~40 min |
Technical Insight: O-Desmethyl VU0467485 exhibits high reactivity. The primary validation failure point is precursor purity . Ensure the desmethyl precursor is free of chlorinated intermediates from the pyridazine synthesis steps, as these compete during methylation.
Comparative Pharmacology: VU0467485 vs. Alternatives
To validate the tracer, one must understand the ligand. VU0467485 is an M4 PAM , meaning it binds to an allosteric site distinct from the Acetylcholine (ACh) orthosteric site.[1]
Binding Affinity & Selectivity
The critical differentiator between [¹¹C]VU0467485 and [¹¹C]MK-6884 is the affinity (Ki) and the cooperativity factor (α) .
| Feature | VU0467485 (Ligand) | MK-6884 (Alternative) | CVL-231 (Emraclidine) |
| Mechanism | M4 PAM | M4 PAM | M4 PAM |
| Affinity (Ki) | ~26-79 nM (EC50) | 0.19 nM | High |
| Selectivity | >100x vs M1-M5 | >1000x vs M1-M5 | High |
| Lipophilicity (LogD) | Moderate | 2.7 (Ideal for BBB) | Moderate |
| P-gp Efflux | Moderate Liability | Low (Ratio 0.7) | Low |
Analysis:
-
[¹¹C]MK-6884 possesses sub-nanomolar affinity (0.19 nM), which is ideal for PET imaging of targets with moderate density like M4.
-
[¹¹C]VU0467485 has an EC50 in the 20-80 nM range. In the PET world, lower affinity often leads to faster washout but significantly lower specific binding signal (BP
ND), making it harder to quantify receptor occupancy.
In Vivo Imaging Validation Protocol
Because M4 PAMs rely on the presence of endogenous acetylcholine (ACh) or agonists to bind effectively (positive cooperativity), the validation protocol differs from standard antagonists.
The "Agonist-Shift" Validation Model
A valid M4 PAM tracer must show increased binding in the presence of an orthosteric agonist (e.g., Carbachol) in vitro, and sensitivity to ACh levels in vivo.
Figure 2: Validation logic for M4 PAM tracers. Note that Agonist Challenge increases binding, unlike antagonist tracers.
Step-by-Step Validation Workflow
Phase 1: In Vitro Autoradiography (Critical Screen)
Before injecting animals, validate the synthesized [¹¹C]VU0467485 on rat brain sections.
-
Incubate: [¹¹C]VU0467485 (1 nM) on striatal sections.
-
Condition A (Baseline): Buffer only.
-
Condition B (Agonist): Add Carbachol (10 µM) .
-
Success Criteria: Binding should increase in Condition B. This confirms the PAM mechanism.
-
-
Condition C (Block): Add unlabeled VU0467485 (10 µM).
-
Success Criteria: Signal reduced to non-specific levels.
-
Phase 2: In Vivo MicroPET (Rodent/NHP)
-
Subject: Rat or Cynomolgus Monkey.
-
Injection: Bolus [¹¹C]VU0467485.
-
Acquisition: 90 min dynamic scan.
-
Regions of Interest (ROI): Striatum (High M4), Cerebellum (Reference/Low M4).
-
Outcome Comparison:
| Metric | [¹¹C]VU0467485 | [¹¹C]MK-6884 |
| Brain Uptake (SUV) | Moderate | High |
| Striatum-to-Cerebellum Ratio | ~1.5 - 2.0 (Low) | > 3.0 (High) |
| Washout Kinetics | Fast | Moderate/Reversible |
| Specific Binding | < 50% | > 80% |
Why [¹¹C]MK-6884 is the Preferred Alternative
While O-Desmethyl VU0467485 produces a viable tracer, published data indicates that [¹¹C]MK-6884 offers superior signal-to-noise ratios.
-
Issue with VU0467485: The specific binding signal is often drowned out by non-specific binding due to lower affinity and moderate lipophilicity.
-
Advantage of MK-6884: It demonstrates high specific binding in the striatum that is fully displaceable by CVL-231 (Emraclidine) and other M4 PAMs, making it the robust choice for occupancy studies.
References
-
Wood, M. R., et al. (2016).[2] "Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia."[1][3][4][5][6] ACS Medicinal Chemistry Letters.
-
Wang, L., et al. (2019). "Synthesis and Preliminary Evaluation of 11C-Labeled VU0467485/AZ13713945 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4." ChemMedChem.
-
Tong, L., et al. (2020). "Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4 Muscarinic Receptor Positive Allosteric Modulators (PAMs)." Journal of Medicinal Chemistry.
-
Vuckovic, Z., et al. (2023).[7] "Characterization of a Novel M4 PAM PET Radioligand [11C]PF06885190 in Nonhuman Primates." Molecules.
-
Koole, M., et al. (2022).[8] "The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease."[8] Science Translational Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Guide: Cross-Species Pharmacological Profile of VU0467485
Executive Summary
VU0467485 (also known as AZ13713945) represents a pivotal advancement in the development of Muscarinic Acetylcholine Receptor 4 (M4) Positive Allosteric Modulators (PAMs).[1][2] Unlike earlier generations of M4 PAMs which suffered from significant species-dependent potency disconnects (e.g., high potency in humans but low in rodents, or vice versa), VU0467485 maintains robust potency and efficacy across Human, Rat, Dog, and Cynomolgus Monkey orthologs.
This guide provides a rigorous comparison of VU0467485’s performance across species, detailing the mechanistic underpinnings of its allosteric modulation and providing validated protocols for replication in drug discovery workflows.
The Translational Challenge: Species Ortholog Potency
In the context of M4 drug discovery, translational failure often stems from the lack of conservation in the allosteric binding site between species. Early tool compounds like LY2033298 were highly potent at human M4 (hM4) but weak at rat M4 (rM4), making preclinical validation in rodent models difficult.[3] Conversely, VU0152100 showed preference for rodent receptors.
VU0467485 bridges this gap.[3][4] It binds to a highly conserved hydrophobic pocket within the allosteric vestibule, resulting in a balanced pharmacological profile essential for predictive translational modeling.
Comparative Potency Data (In Vitro Calcium Mobilization)
The following data aggregates performance metrics from CHO cells stably expressing M4 orthologs.
| Species | Potency ( | Cooperativity (Fold-Shift) | Selectivity (vs. M1-M3, M5) |
| Rat (rM4) | 26.6 nM | ~40-fold | > 1,000-fold |
| Human (hM4) | 78.8 nM | ~45-fold | > 1,000-fold |
| Dog (Canine) | 87.0 nM | N/A | > 300-fold |
| Monkey (Cyno) | 102.0 nM | N/A | > 300-fold |
Note: Fold-shift values indicate the leftward shift of the Acetylcholine (ACh) concentration-response curve (CRC) in the presence of 10
Mechanistic Profiling & Signaling Pathway
VU0467485 is a pure PAM; it lacks intrinsic agonist activity. It requires the presence of the orthosteric agonist (Acetylcholine) to effect signaling. Upon binding to the allosteric site, it induces a conformational change that increases the affinity of the receptor for ACh (affinity modulation,
M4 Signaling Cascade
The M4 receptor couples to
Figure 1: Mechanism of Action. VU0467485 potentiates ACh-induced Gi/o signaling, leading to AC inhibition.
Selectivity Profile: The "Anti-Target" Criticality
A critical failure mode for M4 agonists is lack of selectivity against the M2 receptor , which mediates bradycardia and cardiac output.
-
M2 Selectivity: VU0467485 exhibits an
> 30 M at the human M2 receptor.[3][5] This >300-fold selectivity margin over the cardiac M2 subtype is a prerequisite for safety in systemic administration. -
M1/M3/M5 Selectivity: The compound shows no significant activity at other muscarinic subtypes up to 30
M, preventing off-target cholinergic side effects (e.g., salivation, seizure liability).
Validated Experimental Protocol: Calcium Mobilization Assay
To replicate the potency data described above, researchers should utilize a kinetic fluorescence imaging plate reader (e.g., FLIPR) assay. Because M4 is
Workflow Logic
The experiment must be a "Two-Addition" protocol to distinguish between Agonist activity (false positives) and PAM activity.
Figure 2: Two-Addition FLIPR Protocol. Addition A tests for agonism; Addition B tests for PAM activity.
Step-by-Step Methodology
-
Cell Culture: Maintain CHO-K1 cells stably expressing human (or rat) M4 and
in Ham’s F-12 medium containing 10% FBS and selection antibiotics (e.g., G418, Hygromycin B). -
Plating: Plate cells (20,000/well) in 384-well black-walled, clear-bottom poly-D-lysine coated plates 24 hours prior to assay.
-
Dye Loading:
-
Remove growth medium.
-
Add 20
L/well of Calcium 4 Assay Kit (Molecular Devices) or Fluo-4 AM (2 M) in assay buffer (HBSS + 20 mM HEPES, pH 7.4). -
Incubate 45 min at 37°C, then 15 min at room temperature.
-
-
Compound Preparation:
-
Dissolve VU0467485 in 100% DMSO (10 mM stock).
-
Perform serial dilutions (1:3) in assay buffer. Critical: Final DMSO concentration on cells must be <0.5%.
-
-
Assay Execution (FLIPR/FDSS):
-
Baseline: Record fluorescence for 10s.
-
Addition 1 (PAM): Add 10
L of VU0467485 dilution series. Record for 3 minutes. Note: An increase here indicates allosteric agonist activity (not expected). -
Addition 2 (Agonist): Add 10
L of Acetylcholine at an concentration (concentration producing 20% of max response, typically ~10-30 nM). -
Read: Record fluorescence for 3 minutes.
-
-
Data Analysis:
-
Calculate Max-Min fluorescence units.
-
Normalize to "Max ACh" (100% response) and "Buffer" (0% response).
-
Fit data to a four-parameter logistic equation to determine
.
-
Troubleshooting the "Species Disconnect"
If you observe discrepancies in potency between Human and Rat assays:
-
Check ACh Concentration: PAM potency is dependent on the concentration of the orthosteric agonist (Probe Dependence). Ensure you are strictly using
for both species. If the human assay uses and the rat uses , the PAM values will shift artificially. -
Check Protein Expression: High receptor reserve (high expression) can mask weak PAM activity. Use radioligand binding (
-NMS) to verify comparable between cell lines.
References
-
Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia Source: ACS Medicinal Chemistry Letters (2017) URL:[Link]
-
Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics Source: eLife (2023) URL:[Link]
-
Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia Source: Neuropharmacology (2018) URL:[Link]
-
Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity Source: Bioorganic & Medicinal Chemistry Letters (2010) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
M1 vs. M4 PAMs in Cognition: A Comparative Analysis for Drug Development
The cholinergic system, a cornerstone of cognitive function, has long been a focal point for therapeutic intervention in neurological and psychiatric disorders. Within this system, the M1 and M4 muscarinic acetylcholine receptors have emerged as particularly promising targets for enhancing cognition.[1][2] This guide provides an in-depth comparative analysis of positive allosteric modulators (PAMs) targeting these two receptor subtypes, offering a scientific and practical framework for researchers, scientists, and drug development professionals.
The Muscarinic System and its Role in Cognition
The brain's intricate network relies on the precise signaling of neurotransmitters, with acetylcholine (ACh) playing a pivotal role in learning, memory, and attention.[1] Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (M1-M5), are key mediators of ACh's effects in the central nervous system.[3] M1 and M4 receptors, in particular, are highly expressed in brain regions critical for cognition, such as the hippocampus and prefrontal cortex, making them attractive targets for therapeutic intervention.[4][5][6]
The development of selective activators for these receptors has been historically challenging due to the highly conserved nature of the ACh binding site across all five subtypes.[3] This has led to the development of positive allosteric modulators (PAMs), which bind to a distinct site on the receptor to enhance the effect of the endogenous ligand, ACh.[3] This approach offers greater subtype selectivity, a crucial factor in minimizing off-target side effects.[3][7]
M1 Receptors: The Excitatory Modulators of Cognition
M1 receptors are primarily coupled to Gq/11 G-proteins, and their activation leads to an excitatory cellular response through the mobilization of intracellular calcium.[3][8] This signaling pathway is integral to synaptic plasticity, a fundamental process for learning and memory.[8]
Mechanism of Action and Cognitive Enhancement
Activation of M1 receptors has been shown to:
-
Enhance Glutamatergic Neurotransmission: M1 receptors potentiate the activity of NMDA receptors, which are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[3]
-
Facilitate Synaptic Plasticity: M1 receptor activation promotes the membrane insertion of AMPA receptors, another key component of excitatory synapses, further strengthening synaptic connections.[4][9]
-
Increase Neuronal Excitability: In the prefrontal cortex, M1 PAMs have been shown to increase the firing of pyramidal neurons, the principal output neurons of this region.[10]
The pro-cognitive effects of M1 activation are supported by studies showing that genetic deletion or pharmacological blockade of M1 receptors leads to significant cognitive deficits in rodents.[8] Conversely, M1 PAMs have been shown to rescue learning and memory deficits in preclinical models of Alzheimer's disease and schizophrenia.[8][10]
M4 Receptors: The Inhibitory Fine-Tuning of Cognitive Circuits
In contrast to M1 receptors, M4 receptors are coupled to Gi/o G-proteins, and their activation leads to an inhibitory cellular response by inhibiting adenylyl cyclase.[3][8][11] While seemingly counterintuitive for cognitive enhancement, this inhibitory modulation plays a crucial role in refining neural circuits and improving the signal-to-noise ratio.
Mechanism of Action and Cognitive Enhancement
Activation of M4 receptors contributes to cognitive function by:
-
Modulating Dopamine Release: M4 receptors are highly expressed in the striatum where they regulate dopamine release.[8] By inhibiting dopamine D1 receptor function, M4 activation can help to normalize dopamine signaling, which is often dysregulated in cognitive disorders like schizophrenia.[4][8]
-
Gating Glutamate Release: In the hippocampus, M4 receptors are located on axon terminals and act to gate the release of glutamate.[4] This allows for a fine-tuning of excitatory neurotransmission, which is essential for proper information processing.
-
Balancing Excitatory and Inhibitory Tone: The combined actions of M1 and M4 receptors help to maintain the delicate balance between excitation and inhibition within the hippocampus, a process critical for cognitive function.[4]
Preclinical studies have demonstrated that M4 PAMs can improve cognitive performance in rodents, particularly in tasks related to learning and memory.[4][12] Interestingly, the pro-cognitive effects of M4 PAMs may be more pronounced in individuals with baseline cognitive impairments.[4][7]
Comparative Analysis: M1 vs. M4 PAMs
| Feature | M1 PAMs | M4 PAMs |
| Primary Signaling Pathway | Gq/11 (Excitatory)[3][8] | Gi/o (Inhibitory)[3][8][11] |
| Key Mechanism in Cognition | Enhancement of synaptic plasticity and neuronal excitability.[8][10] | Modulation of neurotransmitter release and fine-tuning of neural circuits.[4][8] |
| Primary Therapeutic Target | Cognitive deficits in Alzheimer's disease and other dementias.[8][13] | Cognitive impairment associated with schizophrenia.[4][14] |
| Preclinical Evidence | Reversal of scopolamine-induced memory deficits; improvement in learning and memory in models of neurodegeneration.[8] | Pro-cognitive effects in rodent models, including reversal of NMDA antagonist-induced deficits.[4][12] |
| Clinical Development | Several M1 PAMs have progressed to clinical trials for Alzheimer's disease.[8][15] | M4 PAMs are in clinical development for the treatment of cognitive symptoms in schizophrenia.[14][16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: M4 Receptor Signaling Pathway in Cognition.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Evaluation Workflow for M1/M4 PAMs.
Detailed Experimental Protocols
In Vitro Pharmacological Profiling
Objective: To determine the affinity, potency, and selectivity of a novel PAM at the M1 and M4 receptors.
Methodology:
-
Receptor Binding Assays:
-
Rationale: To quantify the binding affinity (Ki) of the test compound for the target receptor and assess its selectivity against other muscarinic receptor subtypes.
-
Procedure:
-
Prepare cell membranes expressing the human M1 or M4 receptor.
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the competition binding curve.
-
-
-
Functional Assays:
-
Rationale: To measure the functional potency (EC50) and efficacy of the PAM in modulating the receptor's response to acetylcholine.
-
Procedure (for M1):
-
Use a cell line stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye.
-
Add varying concentrations of the test compound in the presence of a fixed concentration of acetylcholine.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the EC50 value from the dose-response curve.
-
-
Procedure (for M4):
-
Use a cell line stably expressing the human M4 receptor.
-
Stimulate adenylyl cyclase with forskolin and measure the production of cyclic AMP (cAMP).
-
Add varying concentrations of the test compound in the presence of a fixed concentration of acetylcholine.
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
Calculate the EC50 value from the dose-response curve.
-
-
In Vivo Behavioral Models of Cognition
Objective: To evaluate the pro-cognitive effects of a novel PAM in a rodent model.
Methodology:
-
Novel Object Recognition (NOR) Task:
-
Rationale: To assess recognition memory, a form of episodic memory that is often impaired in cognitive disorders.
-
Procedure:
-
Habituation: Allow the animal to explore an open field arena for a set period.
-
Training: Place two identical objects in the arena and allow the animal to explore them.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object and measure the time the animal spends exploring each object. A preference for the novel object indicates intact recognition memory.
-
-
-
Morris Water Maze (MWM) Task:
-
Rationale: To assess spatial learning and memory, which are hippocampus-dependent cognitive functions.
-
Procedure:
-
Acquisition: Train the animal to find a hidden platform in a circular pool of opaque water, using spatial cues around the room.
-
Probe Trial: Remove the platform and measure the time the animal spends swimming in the quadrant where the platform was previously located. A preference for the target quadrant indicates successful spatial learning.
-
-
Conclusion and Future Directions
Both M1 and M4 PAMs represent promising therapeutic strategies for the treatment of cognitive deficits in a range of neurological and psychiatric disorders. While M1 PAMs appear to be more directly involved in enhancing the core mechanisms of learning and memory, M4 PAMs offer a more nuanced approach by fine-tuning neural circuits and modulating neurotransmitter systems.
The choice between targeting M1 or M4 will likely depend on the specific patient population and the underlying pathophysiology of the disorder. For instance, the direct pro-cognitive effects of M1 PAMs may be more beneficial in Alzheimer's disease, where there is a significant loss of cholinergic neurons. In contrast, the ability of M4 PAMs to modulate dopamine signaling makes them a particularly attractive option for treating the cognitive symptoms of schizophrenia.
Future research should focus on further elucidating the distinct and overlapping roles of M1 and M4 receptors in cognition, as well as exploring the potential for combination therapies that target both receptor subtypes. The development of highly selective and brain-penetrant PAMs will be crucial for translating the promise of these targets into effective treatments for patients.
References
- Jerusalinsky, D., et al. (2003). Role of hippocampal M1 and M4 muscarinic receptor subtypes in memory consolidation in the rat. Pharmacology Biochemistry and Behavior, 74(2), 237-243.
- Foster, D. J., et al. (2014). Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer's disease and schizophrenia. Clinical Pharmacology & Therapeutics, 95(1), 29-41.
- Chan, W. Y., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 50(2), 857-870.
- Brady, A. E., et al. (2024). The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia.
- Jones, C. K., et al. (2018). Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia. Schizophrenia Bulletin, 44(Suppl 1), S29.
-
Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Retrieved from [Link]
- Hager, T., et al. (2016). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Structure, 24(3), 463-471.
-
Patsnap Synapse. (2025). What are the therapeutic candidates targeting M4?. Retrieved from [Link]
- Harvey, S. C., et al. (2025). Muscarinic M1 and M4 agents as treatments for schizophrenia: what do they do and who do they do it for?.
-
University of Glasgow. (2022). New research provides hope for drug treatment to slow neurodegenerative disease. Retrieved from [Link]
- Chen, H. Z., et al. (2018). M1 muscarinic receptor facilitates cognitive function by interplay with AMPA receptor GluA1 subunit. The FASEB Journal, 32(7), 3847-3860.
- Rook, J. M., et al. (2013). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Current Pharmaceutical Design, 19(20), 3583-3593.
- Davis, A. A., et al. (2020). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 11, 599.
- Shirey, J. K. (2010). M1 and M4 Muscarinic Acetylcholine Receptor Regulation of Neurotransmission and Cell Excitability in Rodent Hippocampus and Prefrontal Cortex. Vanderbilt University.
- van der Zee, E. A., & Luiten, P. G. (1999). Muscarinic acetylcholine receptors in the hippocampus, neocortex and amygdala: a review of immunocytochemical localization in relation to learning and memory. Progress in Neurobiology, 58(5), 409-471.
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
- Anagnostaras, S. G., et al. (2003). M1 muscarinic receptor knockout mice are deficient in working memory. Neuroscience, 122(1), 1-13.
- Shekhar, A., et al. (2008). The M1/M4-preferring muscarinic agonist xanomeline improves positive, negative, and cognitive symptoms in schizophrenia.
- Puri, A., et al. (2015). A positive allosteric modulator of the M1 muscarinic acetylcholine receptor ameliorates cognitive deficits in a transgenic mouse model of Alzheimer's disease. Journal of Alzheimer's Disease, 46(4), 1055-1069.
-
Transpharmation. (n.d.). Cognitive Assessment. Retrieved from [Link]
-
Michael J. Fox Foundation. (n.d.). Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia. Retrieved from [Link]
- Gentry, P. R., et al. (2025). Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants. Journal of Alzheimer's Disease, 1-14.
- Shepherd, A., et al. (2021). A Preclinical Model of Computerized Cognitive Training: Touchscreen Cognitive Testing Enhances Cognition and Hippocampal Cellular Plasticity in Wildtype and Alzheimer's Disease Mice. Frontiers in Behavioral Neuroscience, 15, 769060.
- Logsdon, A. F., et al. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience, 9, 15.
- Dickerson, M. D. (2017). Selectively Targeting the M1 and M4 Muscarinic Acetylcholine Receptors for the Treatment of Age-Related Sleep/Wake Architecture and Arousal Deficits. Vanderbilt University.
Sources
- 1. Muscarinic acetylcholine receptors fact sheet [bms.com]
- 2. Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. M1 muscarinic receptor facilitates cognitive function by interplay with AMPA receptor GluA1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M1 and M4 Muscarinic Acetylcholine Receptor Regulation of Neurotransmission and Cell Excitability in Rodent Hippocampus and Prefrontal Cortex [ir.vanderbilt.edu]
- 11. ovid.com [ovid.com]
- 12. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. University of Glasgow - University news - Archive of news - 2022 - November - New research provides hope for drug treatment to slow neurodegenerative disease [gla.ac.uk]
- 14. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 15. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Introduction: The Pursuit of Precision in Schizophrenia Therapeutics
An In-Depth Comparative Analysis of M4 Positive Allosteric Modulators: VU0467485 vs. LY2033298
The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a high-interest target for the development of novel antipsychotics.[1][2] Unlike traditional antipsychotics that primarily antagonize dopamine D2 receptors, activating the M4 receptor offers a fundamentally new mechanism to modulate dopamine and glutamate neurotransmission, which are dysregulated in schizophrenia.[3][4] However, developing direct-acting (orthosteric) agonists with the required subtype selectivity has been challenging, often leading to cholinergic side effects from off-target activation of M1, M2, and M3 receptors.[3]
This challenge has pivoted research towards positive allosteric modulators (PAMs). PAMs are subtle actors; they do not activate the receptor directly but bind to a distinct (allosteric) site, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh).[5][6] This mechanism offers the promise of greater subtype selectivity and a more physiological, activity-dependent modulation of the receptor.
This guide provides a head-to-head comparison of two seminal M4 PAMs: LY2033298 , one of the first highly selective M4 PAMs to be reported, and VU0467485 , a later-generation preclinical candidate developed to overcome key limitations of its predecessors.
Core Comparative Analysis: From First-Generation Tool to Preclinical Candidate
While both VU0467485 and LY2033298 are selective positive allosteric modulators of the M4 receptor, they represent different stages of discovery and optimization. LY2033298 was a foundational tool that validated the M4 PAM mechanism but possessed liabilities that limited its translational potential, most notably a significant species-dependent variation in potency.[7][8] VU0467485 was engineered specifically to address this cross-species potency gap, providing a more robust in vivo tool and a viable preclinical candidate.[1][9]
Mechanism of Action: A Shared Approach
Both compounds function by binding to an allosteric site on the M4 receptor, a site topographically distinct from the binding pocket for acetylcholine.[4][10] This binding event induces a conformational change that enhances the ability of ACh to bind and activate the receptor.[11] This potentiation is characterized by a leftward shift in the ACh concentration-response curve, meaning less ACh is required to produce a given level of receptor activation.[1] LY2033298 has been shown to potentiate the binding affinity of ACh and increase the proportion of high-affinity, G-protein-coupled receptor states.[10][11] VU0467485 functions similarly, potentiating M4 signaling only in the presence of an agonist like ACh.[1]
Quantitative Pharmacological Profile
The most critical distinction between the two compounds lies in their potency, particularly the difference between rodent and human receptors. This "species shift" is a major hurdle in preclinical drug development, as it complicates the translation of efficacy and safety data from animal models to human trials.
| Parameter | LY2033298 | VU0467485 (AZ13713945) | Key Advantage |
| Target | M4 Muscarinic Receptor PAM | M4 Muscarinic Receptor PAM | (Shared) |
| Human M4 Potency (EC50) | Potent (specific value varies across studies) | 78.8 nM [1][12] | VU0467485 |
| Rat M4 Potency (EC50) | Weakly potent | 26.6 nM [1][12] | VU0467485 |
| Species Difference | Significant human-preferring potency[1][8] | Minimal species difference[1][13] | VU0467485 |
| Selectivity vs. M1,2,3,5 | High; small effect at M2 at higher concentrations | High selectivity over human and rat M1,2,3,5[12][14] | (Comparable) |
| In Vivo Efficacy | Active in rodent models of antipsychotic activity[4][10] | Robust efficacy in rodent models (e.g., MK-801, amphetamine-induced hyperlocomotion)[1][12] | VU0467485 |
| Key Limitation | Species difference complicates preclinical to clinical translation[7] | Advancement halted due to solubility issues[13] | - |
In Vivo Preclinical Efficacy
Both compounds have demonstrated antipsychotic-like activity in rodent models. LY2033298 was shown to be effective in animal models predictive of clinical antipsychotic effects, and this activity was attenuated in M4 receptor knockout mice, validating its mechanism of action.[10][11]
VU0467485 also shows robust, dose-dependent efficacy in reversing hyperlocomotion induced by psychostimulants like MK-801 and amphetamine.[1][12] Its improved cross-species potency provides greater confidence that the observed effects in rats are more likely to be predictive of its potential effects in humans. Furthermore, VU0467485 is orally bioavailable and brain penetrant, essential properties for a CNS drug candidate.[12][14]
Experimental Methodologies: A Guide to Characterization
To ensure scientific integrity and reproducibility, the characterization of M4 PAMs relies on a validated set of in vitro and in vivo assays. Below are detailed protocols for two cornerstone experiments.
Protocol 1: In Vitro PAM Potency Assessment via Calcium Mobilization
This assay determines the potency (EC50) of a PAM by measuring its ability to enhance agonist-induced intracellular calcium release in cells engineered to express the M4 receptor.
Causality: The M4 receptor canonically couples to Gi/o proteins, which inhibit adenylyl cyclase. To facilitate a high-throughput calcium readout, cell lines (e.g., CHO or HEK293) are often co-transfected with a promiscuous G-protein like Gαq5, which links receptor activation to the phospholipase C pathway and subsequent intracellular calcium mobilization.
Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a promiscuous G-protein (e.g., Gαq5) in appropriate culture medium.
-
Cell Plating: Seed cells into 384-well black, clear-bottom assay plates and incubate for 24 hours to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.
-
Compound Preparation: Prepare serial dilutions of the test PAM (VU0467485 or LY2033298) in assay buffer. Also, prepare a fixed, sub-maximal concentration of acetylcholine (ACh), typically an EC20 concentration (the concentration that gives 20% of the maximal response), which is predetermined in a separate agonist-only experiment.
-
Assay Execution:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Add the serially diluted PAM to the wells and incubate for a short period (e.g., 2-15 minutes).
-
Add the fixed EC20 concentration of ACh to all wells.
-
Measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Normalize the fluorescence response to baseline.
-
Plot the peak response against the logarithm of the PAM concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the PAM that produces 50% of its maximal potentiation effect.
-
Protocol 2: In Vivo Antipsychotic-like Efficacy in a Rodent Model
The amphetamine- or MK-801-induced hyperlocomotion model is a widely used behavioral assay to screen for antipsychotic potential. These drugs induce a state of dopamine hyperactivity, leading to increased locomotor activity in rodents, which can be reversed by effective antipsychotic agents.
Causality: The M4 receptor is highly expressed in the striatum, where it modulates dopamine release. Activation of M4 receptors is thought to dampen the dopamine hyperactivity that underlies psychosis, thus reducing locomotor activity in this model.
Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room and the open-field locomotor activity chambers for at least 60 minutes prior to the experiment.
-
Vehicle/Compound Administration:
-
Administer the test compound (e.g., VU0467485 at 1, 3, 10 mg/kg) or its vehicle orally (p.o.).
-
The choice of vehicle is critical and must be validated for solubility and lack of behavioral effects (e.g., 20% β-cyclodextrin).
-
-
Pre-treatment Period: Allow for a pre-treatment period (e.g., 60 minutes) for the orally administered compound to be absorbed and reach CNS targets.
-
Psychostimulant Challenge: Administer a psychostimulant such as d-amphetamine (e.g., 1 mg/kg, s.c.) or MK-801 (e.g., 0.18 mg/kg, s.c.) to induce hyperlocomotion.
-
Behavioral Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes using an automated tracking system.
-
Data Analysis:
-
Analyze the total distance traveled or other locomotor metrics.
-
Use statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare the locomotor activity of the compound-treated groups to the vehicle + psychostimulant control group.
-
A statistically significant reduction in hyperlocomotion indicates antipsychotic-like efficacy.
-
Conclusion and Future Directions
The evolution from LY2033298 to VU0467485 exemplifies a classic drug discovery progression. LY2033298 served as an invaluable chemical probe, providing critical in vivo validation for the M4 PAM hypothesis in schizophrenia.[10] However, its significant species-dependent potency made it a challenging lead for clinical development.[8] VU0467485 successfully overcame this key hurdle, demonstrating robust and comparable potency at both rat and human M4 receptors, coupled with oral bioavailability and CNS penetration.[1][12] This made it a much stronger preclinical candidate. While its development was reportedly halted due to solubility issues, the lessons learned from the VU0467485 program have undoubtedly informed the design of next-generation M4 PAMs that are now advancing in clinical trials. This head-to-head comparison underscores the iterative and rational design process that drives modern neuroscience drug discovery.
References
-
Leach, K., et al. (2010). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. Neuropsychopharmacology. Available at: [Link]
-
Thal, D. M., et al. (2016). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm. Available at: [Link]
-
Leach, K., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology. Available at: [Link]
-
Wood, M. R., et al. (2017). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. A Structure-Activity Relationship Study of the Positive Allosteric Modulator LY2033298 at the M4 Muscarinic Acetylcholine Receptor | Request PDF. Available at: [Link]
-
Haider, A., et al. (2023). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. Available at: [Link]
-
ResearchGate. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia | Request PDF. Available at: [Link]
-
NIH Molecular Libraries Program. (2009). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM). Available at: [Link]
-
Wood, M. R., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. PNAS. Available at: [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia. Neuroscience. Available at: [Link]
-
van der Westhuizen, E. T., & Christopoulos, A. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology. Available at: [Link]
Sources
- 1. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife [elifesciences.org]
- 8. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
Publish Comparison Guide: O-Desmethyl VU0467485 & VU0467485 Specificity for M4 Muscarinic Receptors
Executive Summary: The Precursor vs. The Potentiator
In the development of M4-selective positive allosteric modulators (PAMs) for neuropsychiatric disorders, it is critical to distinguish between the active pharmacological agent and its chemical precursors or metabolites.
-
VU0467485 (AZ13713945): The active, highly selective M4 PAM.[1] It exhibits robust efficacy in preclinical models of schizophrenia and possesses a >100-fold selectivity window for M4 over other muscarinic subtypes (M1–M3, M5).
-
O-Desmethyl VU0467485 (CAS 1451994-72-1): The phenolic precursor used primarily for the radiosynthesis of the PET ligand [¹¹C]VU0467485. While structurally related, it lacks the critical methoxy moiety required for optimal hydrophobic filling of the M4 allosteric pocket.
Critical Insight: Literature and experimental data focus on VU0467485 as the specific modulator. The O-Desmethyl variant serves as a chemical scaffold for radiolabeling (via [¹¹C]CH₃I methylation) and a potential minor metabolite. This guide details the specificity profile of the parent compound (VU0467485) as the gold standard and outlines protocols to validate the selectivity of the precursor if "cold mass" interference is a concern in PET studies.
Chemical & Pharmacological Profile
Structural Distinction
The specificity of VU0467485 is driven by its thienopyridazine core and the precise orientation of its substituents. The O-methylation is a key determinant of its affinity.
| Feature | VU0467485 (Active PAM) | O-Desmethyl VU0467485 (Precursor) |
| CAS Number | 1451994-10-7 | 1451994-72-1 |
| Chemical Role | M4 Selective PAM | PET Precursor / Metabolite |
| Key Substituent | Methoxy (-OCH₃) on phenyl ring | Hydroxyl (-OH) on phenyl ring |
| Primary Utility | Antipsychotic efficacy, M4 probe | Synthesis of [¹¹C]VU0467485 |
| M4 Potency ( | ~26 nM (Rat) / ~79 nM (Human) | Significantly Reduced / Inactive |
Mechanism of Action (M4 PAM)
VU0467485 binds to an allosteric site distinct from the orthosteric (acetylcholine) binding site. It does not activate the receptor alone but potentiates the response to acetylcholine (ACh), shifting the ACh concentration-response curve (CRC) to the left.
-
Selectivity Driver: The allosteric pocket is less conserved across M1–M5 subtypes than the orthosteric site, allowing VU0467485 to achieve high specificity.
-
SAR Insight: The methoxy group in VU0467485 engages in hydrophobic interactions within the M4 allosteric vestibule. Removal of this group (O-Desmethyl form) disrupts this fit, typically resulting in a loss of potency and selectivity.
Comparative Selectivity Analysis
The following data represents the specificity profile of the active parent, VU0467485 . In comparative assays, the O-Desmethyl precursor should be included as a negative control or to assess "cold" interference.
Functional Selectivity (Calcium Mobilization / FLIPR)
| Receptor Subtype | Ligand | Potency ( | Fold-Shift (at 10 µM) | Selectivity Ratio (vs M4) |
| M4 (Human) | VU0467485 | 79 nM | ~45-fold | 1.0 (Reference) |
| M4 (Rat) | VU0467485 | 26 nM | ~40-fold | 1.0 (Reference) |
| M1 (Human/Rat) | VU0467485 | > 30,000 nM | No Effect | > 300-fold |
| M2 (Human/Rat) | VU0467485 | > 30,000 nM | No Effect | > 300-fold |
| M3 (Human/Rat) | VU0467485 | > 30,000 nM | No Effect | > 300-fold |
| M5 (Human/Rat) | VU0467485 | > 30,000 nM | No Effect | > 300-fold |
| M4 | O-Desmethyl | N.D. (Predicted >1 µM) | Minimal | Low Potency |
Data Source: ACS Med. Chem. Lett. 2017, 8, 2, 233–238.
Off-Target Panel
VU0467485 was screened against a panel of >65 GPCRs, ion channels, and transporters.
-
Result: No significant activity (>50% inhibition) at 10 µM, except for M4.
-
Implication: The specificity is intrinsic to the scaffold's interaction with the M4 allosteric site.
Experimental Validation Protocols
To verify the specificity of VU0467485 or characterize the O-Desmethyl precursor, use the following self-validating workflows.
A. Functional Assay: Calcium Mobilization (FLIPR)
Purpose: Determine PAM potency (
Protocol:
-
Cell Culture: Use CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 coupled to
(chimeric G-protein to force calcium coupling for M2/M4). -
Seeding: Plate cells (50,000/well) in 384-well black-walled plates. Incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Addition (Pre-incubation):
-
Add VU0467485 (or O-Desmethyl variant) serially diluted (1 nM – 30 µM).
-
Incubate for 10 min. Check for agonist activity (signal increase before ACh addition).
-
-
Agonist Challenge:
-
Inject
concentration of Acetylcholine (ACh).[2] -
Measure fluorescence increase (RFU) for 60 seconds.
-
-
Analysis:
-
Calculate Potentiation % relative to ACh
. -
Validation: M4 cells must show dose-dependent increase; M1-M3/M5 should remain at baseline (
level).
-
B. Radioligand Binding (Competition)
Purpose: Confirm allosteric binding and lack of orthosteric displacement.
Protocol:
-
Membranes: Prepare membranes from hM4-CHO cells.
-
Tracer: Use [³H]-NMS (N-Methylscopolamine), an orthosteric antagonist (
~0.2 nM). -
Competition: Incubate membranes + [³H]-NMS (~0.2 nM) + Test Compound (10 µM).
-
Result Interpretation:
-
Orthosteric Ligand: Displaces [³H]-NMS (Signal drops to 0%).
-
Pure PAM (VU0467485): Should not fully displace [³H]-NMS. It may slow dissociation or slightly alter affinity (allosteric cooperativity), but high specific binding remains.
-
O-Desmethyl Precursor: If it displaces [³H]-NMS, it acts as an orthosteric antagonist (unlikely but possible for phenols).
-
Visualization of Signaling & Workflow
M4 Signaling Pathway & PAM Modulation
The diagram below illustrates how VU0467485 potentiates the Gi/o signaling pathway, distinct from the orthosteric action of ACh.
Caption: Dual-site modulation of M4. VU0467485 binds allosterically to potentiate ACh-induced Gi/o signaling.
Specificity Screening Workflow
This flowchart defines the decision logic for validating M4 specificity against the O-Desmethyl precursor.
Caption: Step-wise validation logic to distinguish active M4 PAMs from inactive precursors or non-selective agents.
References
-
Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. Source: ACS Medicinal Chemistry Letters (2017). URL:[Link]
-
Synthesis and Preliminary Evaluation of 11C-Labeled VU0467485 and Its Analogues for Imaging Muscarinic Acetylcholine Receptor Subtype 4. Source: ChemMedChem (2019). URL:[Link]
-
Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments. Source: ACS Chemical Neuroscience (2016). URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling O-Desmethyl VU0467485
Classification: High-Potency CNS Agent / PET Precursor Primary Hazard: Potent Muscarinic M4 Modulation (Neuroactive)
Part 1: Executive Safety Assessment
To: Laboratory Operations Team From: Senior Application Scientist, Safety & Compliance Division
The Core Directive: You are handling O-Desmethyl VU0467485 , the metabolic precursor and chemical scaffold for the potent M4 positive allosteric modulator (PAM) VU0467485 (AZ13713945).
Do not underestimate this compound because it is a "precursor."
-
Pharmacological Potency: The parent compound (VU0467485) exhibits nanomolar affinity (EC₅₀ ~26–79 nM) for the M4 receptor. As the phenolic precursor, O-Desmethyl VU0467485 retains the core pharmacophore. Until specific toxicology data proves otherwise, you must treat it as an Occupational Exposure Band 4 (OEB 4) compound (1–10 µg/m³ OEL).
-
Biological Impact: M4 PAMs profoundly modulate dopamine signaling in the striatum. Accidental absorption (inhalation or transdermal) could lead to extrapyramidal symptoms, sedation, or cardiovascular modulation.
-
Chemical Reactivity: As a PET precursor, this compound likely contains a reactive phenolic hydroxyl group intended for radiolabeling (e.g., with [¹¹C]CH₃I). This increases its polarity but does not mitigate its potential to bind CNS targets if absorbed.
Part 2: Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-redundancy approach . We do not rely on a single layer of protection.
1. Respiratory Protection (CRITICAL)
-
Primary Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
PPE Layer:
-
Inside Fume Hood:N95 or P100 Respirator (Fit-tested). This protects against turbulence-induced powder release during weighing.
-
Spill Cleanup / Outside Hood:Full-face PAPR (Powered Air Purifying Respirator) with HEPA cartridges.
-
Why? Nanomolar potency means invisible dust particles are sufficient to cause a physiological effect.
-
2. Dermal Protection (Double-Gloving Protocol)
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/blue) - acts as a breakthrough indicator.
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Black/Purple) - covers the lab coat cuff.
-
Technique: "Change-on-Contamination." If the outer glove touches a solvent or powder, strip and replace immediately.
-
Body: Tyvek® Lab Coat (impervious to dust) or rear-closing isolation gown. Standard cotton lab coats are insufficient for potent powder handling as they trap particulates.
3. Ocular Protection
-
Standard: Chemical Splash Goggles (Indirect vented).
-
Prohibited: Standard safety glasses with open sides are not permitted during powder manipulation due to the risk of aerosol migration.
Part 3: Operational Workflow & Logistics
Phase A: Weighing & Solubilization (Highest Risk)
-
The "Static" Risk: O-Desmethyl VU0467485 is an organic solid. Static electricity can cause "powder fly."
-
Protocol:
-
Place an anti-static gun or ionizer inside the balance enclosure.
-
Tare the vial before opening the compound container.
-
Use a disposable antistatic spatula.
-
Solubilization: Add solvent (DMSO/Ethanol) immediately after weighing to lock the compound into a liquid state.
-
Why? Liquids are easier to contain than dusts. Once in solution, the inhalation risk drops significantly, though permeation risk (skin) increases.
-
Phase B: Waste Disposal
-
Solid Waste: All spatulas, weigh boats, and contaminated gloves go into a sealed double-bagged biohazard/chem-waste drum labeled "High Potency CNS Agent."
-
Liquid Waste: Segregate into "High Potency Organic Waste." Do not mix with general solvent waste to prevent accidental exposure downstream.
Part 4: Visualization of Safety Logic
Diagram 1: Hierarchy of Controls for M4 PAM Handling
This diagram illustrates the "Defense in Depth" strategy required for OEB 4 compounds.
Caption: Defense in Depth strategy. Engineering controls are primary; PPE is the fail-safe. Solubilization reduces airborne risk.
Diagram 2: Emergency Response Decision Tree
Immediate actions to take in case of exposure or spill.
Caption: Critical response vector. Note: Never use organic solvents to clean skin; they accelerate absorption of the compound.
Part 5: Deactivation & Disposal
Since O-Desmethyl VU0467485 is a precursor often used in radiosynthesis, disposal protocols must account for chemical deactivation.
-
Chemical Deactivation:
-
Treat waste surfaces with a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse. Oxidizing agents help degrade the organic framework of thiophene-containing structures (common in this class).
-
-
Solvent Waste:
-
If dissolved in DMSO, the compound penetrates skin rapidly. Label waste bottles clearly: "DANGER: DMSO + Potent CNS Agent."
-
References
- Establishes the nanomolar potency (EC50 = 26.6 nM)
-
Bubser, M., et al. (2014). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. Retrieved from [Link]
- Source of the structural data and in vivo antipsychotic efficacy, confirming the CNS active n
-
Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Provides the regulatory framework for handling chemicals without established OELs (Control Banding).
- Identifies the specific precursor st
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
